Technical Documentation Center

[4-(4-Chlorophenyl)oxan-4-YL]methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [4-(4-Chlorophenyl)oxan-4-YL]methanamine
  • CAS: 927993-56-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of [4-(4-Chlorophenyl)oxan-4-YL]methanamine

This guide provides a comprehensive overview of the synthesis and characterization of [4-(4-Chlorophenyl)oxan-4-YL]methanamine, a substituted oxane derivative with potential applications in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of [4-(4-Chlorophenyl)oxan-4-YL]methanamine, a substituted oxane derivative with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols and expert insights into the chemical workflow.

Introduction: The Significance of Substituted Oxanes in Modern Drug Discovery

Substituted oxane rings are increasingly recognized as valuable scaffolds in medicinal chemistry. Their inherent three-dimensionality and favorable physicochemical properties, such as improved solubility and metabolic stability, make them attractive alternatives to more traditional carbocyclic rings.[1][2] The introduction of an oxane moiety can significantly impact a molecule's pharmacokinetic profile, including its distribution and clearance.[2][3] Specifically, the 4-amino-4-aryl oxane motif is a key structural feature in a number of biologically active compounds. The target molecule, [4-(4-Chlorophenyl)oxan-4-YL]methanamine, combines this privileged scaffold with a 4-chlorophenyl group, a common substituent in pharmacologically active agents known to influence binding affinity and metabolic pathways.

This guide will detail a robust and reproducible synthetic strategy for the preparation of [4-(4-Chlorophenyl)oxan-4-YL]methanamine, starting from readily available precursors. Furthermore, a comprehensive characterization workflow will be presented to ensure the identity, purity, and structural integrity of the final compound.

Synthetic Strategy: A Two-Step Approach to the Target Aminomethyloxane

The synthesis of [4-(4-Chlorophenyl)oxan-4-YL]methanamine is most effectively achieved through a two-step process. This strategy involves the initial synthesis of a key intermediate, 4-(4-chlorophenyl)oxane-4-carbonitrile, followed by its chemical reduction to the desired primary amine. This approach is favored due to its efficiency and the commercial availability of the starting materials.

Step 1: Synthesis of 4-(4-Chlorophenyl)oxane-4-carbonitrile

The initial and crucial step is the formation of the quaternary center on the oxane ring, incorporating both the 4-chlorophenyl and the nitrile functionalities. This can be achieved through a nucleophilic substitution reaction.

Reaction Scheme:

Synthesis_Step_1 reactant1 4-Chlorophenylacetonitrile product 4-(4-Chlorophenyl)oxane-4-carbonitrile reactant1->product 1. NaH, THF 2. Bis(2-chloroethyl) ether reactant2 Bis(2-chloroethyl) ether reactant2->product base NaH (Sodium Hydride) in THF

Caption: Synthesis of 4-(4-Chlorophenyl)oxane-4-carbonitrile.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise.[4]

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation and formation of the corresponding carbanion.

  • Cyclization: Add bis(2-chloroethyl) ether (1.1 equivalents) to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(4-chlorophenyl)oxane-4-carbonitrile as a solid.

Step 2: Reduction of the Nitrile to the Primary Amine

The final step in the synthesis is the reduction of the nitrile group in 4-(4-chlorophenyl)oxane-4-carbonitrile to the corresponding primary amine, [4-(4-Chlorophenyl)oxan-4-YL]methanamine. A powerful reducing agent such as lithium aluminum hydride (LAH) is typically employed for this transformation.

Reaction Scheme:

Synthesis_Step_2 reactant 4-(4-Chlorophenyl)oxane-4-carbonitrile product [4-(4-Chlorophenyl)oxan-4-YL]methanamine reactant->product Reduction reagents 1. LiAlH4 (Lithium Aluminum Hydride) in THF 2. H2O

Caption: Reduction of the nitrile to the target amine.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous THF.

  • Addition of Nitrile: Cool the LAH suspension to 0 °C. Slowly add a solution of 4-(4-chlorophenyl)oxane-4-carbonitrile (1.0 equivalent) in anhydrous THF.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LAH in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary to yield [4-(4-Chlorophenyl)oxan-4-YL]methanamine.

Comprehensive Characterization of [4-(4-Chlorophenyl)oxan-4-YL]methanamine

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Predicted Spectroscopic and Analytical Data
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 4-chlorophenyl group (two doublets), the methylene protons of the oxane ring (multiplets), and the aminomethyl protons (a singlet or broad singlet). The integration of these signals should be consistent with the molecular formula.
¹³C NMR Peaks for the quaternary carbon of the oxane ring, the carbons of the 4-chlorophenyl group, the methylene carbons of the oxane ring, and the aminomethyl carbon.
FT-IR Characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and a C-Cl stretching vibration.
Mass Spec. The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of C12H16ClNO (225.71 g/mol ).[5]
Elemental Analysis The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the theoretical values.

¹H and ¹³C NMR Spectral Interpretation: The chemical shifts of the protons and carbons will be influenced by the electron-withdrawing effect of the chlorine atom and the electronegativity of the oxygen and nitrogen atoms. Detailed 2D NMR experiments (COSY, HSQC, HMBC) can be used for unambiguous assignment of all signals.[6]

FT-IR Spectroscopy: The presence of the primary amine is a key diagnostic feature. The absence of a nitrile peak (around 2250 cm⁻¹) from the starting material is a crucial indicator of a complete reaction.[7]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be observable in the mass spectrum.[8]

Potential Applications and Future Directions

The structural motif present in [4-(4-Chlorophenyl)oxan-4-YL]methanamine is of significant interest in drug discovery. The primary amine functionality provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatives could be screened for a wide range of biological activities, including but not limited to, CNS disorders, infectious diseases, and oncology.[3][9][10] The incorporation of the 4-chlorophenyl group can enhance binding to target proteins through halogen bonding and hydrophobic interactions.[11]

Future work could focus on the enantioselective synthesis of this compound, as stereochemistry often plays a critical role in biological activity.[12][13] Additionally, the exploration of alternative synthetic routes, such as those employing greener catalysts or flow chemistry, could be beneficial for large-scale production.[14]

Conclusion

This technical guide has outlined a detailed and practical approach for the synthesis and characterization of [4-(4-Chlorophenyl)oxan-4-YL]methanamine. By following the described protocols, researchers can reliably produce this valuable chemical entity for further investigation in drug discovery and development programs. The provided insights into the rationale behind the experimental choices and the comprehensive characterization workflow are intended to empower scientists in their pursuit of novel therapeutic agents.

References

  • PubChem. (4-Chlorophenyl)(phenyl)methanamine. National Center for Biotechnology Information.
  • Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate.
  • Google Patents. (n.d.). CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.
  • Wuts, P. G. M. (2014). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
  • RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.
  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.
  • ResearchGate. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • PubMed. (n.d.). Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1- piperazinyl]butan-1-one.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns.
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors.
  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
  • SpringerLink. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
  • precisionFDA. (n.d.). (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-.
  • PubMed. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile.
  • ResearchGate. (n.d.). (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) -.
  • Sigma-Aldrich. (n.d.). 4-Chlorobenzylamine 98 104-86-9.
  • SpectraBase. (n.d.). (S)-4-Chlorophenyl(pyridin-2-yl)methanol.
  • Scimplify. (n.d.). (R)-(4-Chlorophenyl)(phenyl)methanamine (CAS NO : 163837-57-8).
  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
  • Enamine. (n.d.). [4-(4-chlorophenyl)oxan-4-yl]methanamine.
  • Sigma-Aldrich. (n.d.). [4-(4-fluorophenyl)oxan-4-yl]methanamine | 889939-79-1.

Sources

Exploratory

Unraveling the Enigmatic Mechanism of Action of [4-(4-Chlorophenyl)oxan-4-YL]methanamine: A Technical Guide for Drug Discovery Professionals

Introduction: Deciphering a Novel Chemical Entity In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with the potential for therapeutic intervention is paramount. [4-(4-Chlorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering a Novel Chemical Entity

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with the potential for therapeutic intervention is paramount. [4-(4-Chlorophenyl)oxan-4-YL]methanamine, a molecule characterized by a unique amalgamation of a 4-chlorophenyl group, an oxane (tetrahydropyran) ring, and a methanamine moiety at the C4 position, presents a compelling case for in-depth pharmacological investigation. While direct empirical data on the mechanism of action of this specific compound remains nascent, a comprehensive analysis of its structural components allows for the formulation of plausible and testable hypotheses. This technical guide aims to provide researchers, scientists, and drug development professionals with a structured approach to elucidating the core mechanism of action of this intriguing molecule, drawing upon established principles of medicinal chemistry and pharmacology.

Based on its distinct structural features, we postulate two primary, non-mutually exclusive, putative mechanisms of action for [4-(4-Chlorophenyl)oxan-4-YL]methanamine:

  • Non-competitive Antagonism of the N-Methyl-D-Aspartate (NMDA) Receptor: The presence of a substituted aryl group in proximity to a basic amine is a pharmacophoric feature observed in several known NMDA receptor antagonists.

  • Centrally Acting Muscle Relaxant Activity: The overall structural topology bears resemblance to compounds known to modulate polysynaptic reflexes within the central nervous system, leading to skeletal muscle relaxation.

This guide will delve into the rationale behind these hypotheses and provide a detailed roadmap of experimental protocols designed to rigorously test them.

Hypothesized Mechanism 1: Non-competitive NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is a well-established target for therapeutic intervention in a range of neurological and psychiatric disorders.[1] Non-competitive antagonists, which bind to a site within the ion channel pore, offer a distinct modulatory profile compared to competitive antagonists.[2] The structural architecture of [4-(4-Chlorophenyl)oxan-4-YL]methanamine suggests a potential interaction with the NMDA receptor ion channel.

Structural Rationale and Supporting Literature

The core hypothesis is built upon the following observations:

  • Aryl and Amine Moieties: The molecule possesses a 4-chlorophenyl group and a primary amine, which are common features in many NMDA receptor antagonists. For instance, the well-characterized uncompetitive antagonist ketamine features a 2-chlorophenyl ring and a secondary amine.[3]

  • Cyclic Scaffold: The oxane ring provides a rigid scaffold that appropriately positions the key pharmacophoric elements. Research on 1,4-dioxane derivatives has demonstrated that a cyclic ether scaffold can be compatible with potent noncompetitive antagonist activity at the NMDA receptor, with primary amines showing significant potency.

  • Lipophilicity: The chlorophenyl group contributes to the overall lipophilicity of the molecule, which is a critical factor for brain penetration and reaching central targets like the NMDA receptor.

Experimental Validation Workflow

To empirically validate the hypothesis of NMDA receptor antagonism, a multi-tiered experimental approach is recommended.

NMDA Receptor Antagonism Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 In Vivo Confirmation Radioligand Binding Radioligand Binding Electrophysiology Electrophysiology Radioligand Binding->Electrophysiology Confirm functional antagonism Calcium Imaging Calcium Imaging Electrophysiology->Calcium Imaging Assess cellular impact Neurotoxicity Assay Neurotoxicity Assay Calcium Imaging->Neurotoxicity Assay Evaluate neuroprotective potential Animal Models Animal Models Neurotoxicity Assay->Animal Models Translate to in vivo efficacy

Figure 1: A stepwise workflow for the experimental validation of NMDA receptor antagonism.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of [4-(4-Chlorophenyl)oxan-4-YL]methanamine to the NMDA receptor ion channel.

  • Protocol:

    • Prepare crude synaptic membrane fractions from rat forebrains.

    • Incubate the membrane preparation with a radiolabeled non-competitive NMDA receptor antagonist, such as [³H]MK-801 or [³H]TCP.

    • Add increasing concentrations of [4-(4-Chlorophenyl)oxan-4-YL]methanamine to displace the radioligand.

    • Following incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the inhibitory constant (Ki) from the competition binding data.

  • Expected Outcome: A concentration-dependent displacement of the radioligand, yielding a Ki value indicative of the compound's binding affinity.

2. Electrophysiological Studies:

  • Objective: To characterize the functional effects of the compound on NMDA receptor-mediated currents.

  • Protocol (Patch-Clamp Electrophysiology):

    • Use primary neuronal cultures or HEK293 cells expressing recombinant NMDA receptors.

    • Perform whole-cell voltage-clamp recordings.

    • Apply NMDA and glycine to elicit inward currents.

    • Co-apply [4-(4-Chlorophenyl)oxan-4-YL]methanamine at various concentrations.

    • Measure the inhibition of the NMDA-evoked currents.

    • Assess the voltage-dependency of the block, a characteristic of open-channel blockers.

  • Expected Outcome: A concentration-dependent, voltage-dependent block of NMDA receptor currents, confirming functional antagonism.

Hypothesized Mechanism 2: Centrally Acting Muscle Relaxant

Centrally acting muscle relaxants decrease skeletal muscle tone by acting on the central nervous system, primarily at the level of the brainstem and spinal cord. Their mechanisms often involve the potentiation of inhibitory neurotransmission or the depression of polysynaptic reflexes. The structure of [4-(4-Chlorophenyl)oxan-4-YL]methanamine suggests it may possess such properties.

Structural Rationale and Supporting Literature
  • General CNS Depressant Features: The presence of an aromatic ring and a basic amine are common features in many centrally active compounds, including some muscle relaxants.

  • Modulation of Spinal Reflexes: While the precise targets for many centrally acting muscle relaxants are not fully elucidated, their primary effect is the depression of polysynaptic reflexes in the spinal cord.

Experimental Validation Workflow

Investigating the potential centrally acting muscle relaxant properties requires a focus on in vivo models that assess motor coordination and spinal reflex activity.

Muscle Relaxant Activity Workflow Motor Coordination Rotarod Test Spinal Reflexes Flexor Reflex Assay Motor Coordination->Spinal Reflexes Assess spinal activity Mechanism Confirmation Electromyography (EMG) Spinal Reflexes->Mechanism Confirmation Confirm muscle relaxation

Figure 2: A workflow for evaluating centrally acting muscle relaxant effects.

1. Rotarod Test:

  • Objective: To assess the effect of the compound on motor coordination and balance in rodents.

  • Protocol:

    • Train mice or rats on a rotating rod until they can maintain their balance for a set period.

    • Administer [4-(4-Chlorophenyl)oxan-4-YL]methanamine at various doses.

    • At different time points post-administration, place the animals back on the rotarod.

    • Record the latency to fall from the rotating rod.

  • Expected Outcome: A dose-dependent decrease in the time spent on the rotarod, indicating impaired motor coordination consistent with muscle relaxation or sedation.

2. Spinal Flexor Reflex Assay:

  • Objective: To directly measure the effect of the compound on spinal polysynaptic reflexes.

  • Protocol:

    • Use anesthetized, spinalized rats.

    • Isolate and stimulate a sensory nerve (e.g., the sural nerve) to elicit a flexor reflex, which is recorded as a motor nerve discharge (e.g., from the common peroneal nerve).

    • Administer [4-(4-Chlorophenyl)oxan-4-YL]methanamine intravenously.

    • Measure the amplitude and duration of the reflex discharge before and after drug administration.

  • Expected Outcome: A dose-dependent inhibition of the polysynaptic flexor reflex, providing direct evidence of a central muscle relaxant effect.

Quantitative Data Summary

The following table outlines the key quantitative data to be collected from the proposed experiments.

Experiment Parameter Expected Metric
Radioligand BindingBinding AffinityKi (nM or µM)
ElectrophysiologyFunctional AntagonismIC₅₀ (µM)
Rotarod TestMotor ImpairmentED₅₀ (mg/kg)
Spinal Flexor ReflexReflex InhibitionID₅₀ (mg/kg, i.v.)

Conclusion and Future Directions

The elucidation of the mechanism of action of [4-(4-Chlorophenyl)oxan-4-YL]methanamine requires a systematic and hypothesis-driven experimental approach. The structural similarities to known NMDA receptor antagonists and centrally acting muscle relaxants provide a strong foundation for the proposed investigational pathways. The successful execution of the outlined in vitro and in vivo protocols will not only clarify the primary pharmacological target(s) of this novel compound but also pave the way for its potential development as a therapeutic agent for neurological or musculoskeletal disorders. Further studies, including comprehensive structure-activity relationship (SAR) analysis and off-target screening, will be crucial in refining its pharmacological profile and assessing its therapeutic potential.

References

  • PubChem. (4-Chlorophenyl)(phenyl)methanamine. [Link][4]

  • PubChem. [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride. [Link][5]

  • PubChem. Methyl((oxan-4-yl)methyl)amine hydrochloride. [Link][6]

  • Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current opinion in pharmacology, 6(1), 61–67. [Link][2]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. [Link]

  • Wikipedia contributors. (2024, January 15). Ketamine. In Wikipedia, The Free Encyclopedia. [Link][3]

  • Monaghan, D. T., Jane, D. E., & Jones, P. L. (2009). NMDA receptors. In Encyclopedia of Neuroscience (pp. 1-10). Academic Press. [Link][1]

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse. Neuropharmacology, 53(6), 699–723. [Link]

  • Chou, R., Peterson, K., & Helfand, M. (2004). Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review. Journal of pain and symptom management, 28(2), 140–175. [Link]

  • PubChem. [4-(4-methylphenyl)oxan-4-yl]methanamine hydrochloride. [Link][7]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]

  • Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7–61. [Link][8]

Sources

Foundational

Potential biological activities of chlorophenyl oxane derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Chlorophenyl-Functionalized Oxane and Oxazine Derivatives Abstract Chlorophenyl oxane and oxazine derivatives represent a diverse and promising class...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of Chlorophenyl-Functionalized Oxane and Oxazine Derivatives

Abstract

Chlorophenyl oxane and oxazine derivatives represent a diverse and promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The incorporation of a chlorophenyl moiety into an oxygen-containing heterocyclic scaffold often imparts favorable physicochemical properties, such as enhanced lipophilicity and metabolic stability, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationship insights, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this versatile chemical class.

Introduction: The Chemical Landscape of Chlorophenyl Oxane Derivatives

Defining the Core Scaffold: Structural Diversity

The term "chlorophenyl oxane derivatives" encompasses a wide array of chemical structures characterized by two core features: a phenyl ring substituted with at least one chlorine atom and an oxygen-containing heterocyclic system. While "oxane" strictly refers to a tetrahydropyran ring, in the context of medicinal chemistry literature, it is often used more broadly to include various scaffolds such as 1,3-oxazines, 1,4-oxazines, oxadiazoles, oxazetidinones, and other related heterocycles.[1] This structural diversity allows for fine-tuning of steric and electronic properties, enabling the development of compounds with high target specificity and broad pharmacological profiles.[1][2]

The Significance of the Chlorophenyl Moiety in Medicinal Chemistry

The chlorophenyl group is a privileged substituent in drug design for several reasons. The chlorine atom is an electron-withdrawing group, which can alter the polarity and reactivity of the C-Cl bond and adjacent functional groups.[3] Furthermore, its lipophilic nature can significantly enhance a molecule's ability to cross biological membranes, a critical factor for bioavailability and target engagement.[4] This increased lipophilicity, conferred by moieties like chlorophenyl groups, can facilitate penetration into cancer cell membranes, contributing to enhanced cytotoxic effects.[4]

Rationale for Investigation: The Promise of Polypharmacology

The inherent structural features of chlorophenyl oxane derivatives make them versatile candidates for targeting multiple biological pathways. A single scaffold can often be modified to exhibit a range of activities, including sedative, analgesic, antipyretic, anticonvulsant, antitumor, and antimicrobial effects.[1] This polypharmacological potential is highly attractive in the context of complex multifactorial diseases, where targeting a single pathway may be insufficient. The diverse biological activities reported for quinazolinones, a related class of N-heterocycles, which include anticancer, anti-inflammatory, and antiviral effects, further underscore the therapeutic promise of these scaffolds.[2]

Anticancer Activities

Mechanistic Insights: Targeting Cancer Hallmarks

Certain chlorophenyl oxane derivatives have demonstrated potent anticancer activity by interfering with key processes in tumor development. For example, some compounds are known to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5] The natural product Tylophorine, which possesses anti-inflammatory and antitumor properties, has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis by directly inhibiting VEGFR2 tyrosine kinase activity and its downstream signaling pathways, including Akt and Erk.[5] Other derivatives may induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS), which cause cellular damage and inhibit cancer cell growth.[4]

Key Derivatives and In Vitro Efficacy

A variety of chlorophenyl-substituted heterocyclic compounds have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Oxadiazolyl-indolizine9aMCF-7 (Breast Carcinoma)20.64[5]
Oxadiazolyl-indolizine9eMCF-7 (Breast Carcinoma)23.48[5]
Pyrazolone5aHepG2 (Liver Carcinoma)~13.8 (6 µg/mL)[4]
1,3,4-ThiadiazoleA2MCF-7 (Breast Cancer)52.35[6]
Oxazol-benzenesulfonamide2HOP-92 (Lung Cancer)4.56[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: This protocol is designed to validate the cytotoxic potential of a test compound. The principle is that mitochondrial dehydrogenases in living, metabolically active cells will cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A dose-dependent decrease in formazan production upon treatment with the test compound indicates cytotoxic or cytostatic activity.

Materials:

  • Test compound (e.g., chlorophenyl oxane derivative)

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24-72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent to each well D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Buffer (e.g., DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and Determine IC50 H->I

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Antimicrobial and Antifungal Properties

Spectrum of Activity

The emergence of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents.[8] Chlorophenyl oxane derivatives have shown considerable promise in this area, with various synthesized compounds demonstrating activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans.[4][9][10] The 1,3-oxazole motif, in particular, is a core component of many modern antimicrobial drugs and is a promising scaffold for developing new agents against resistant strains.[8]

Quantitative Analysis of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Nicotinonitrile3a-3l / 4a-4l seriesS. aureus50[10]
Pyrazolone5aS. aureusNot specified[4]
Pyrazolone5aE. coliNot specified[4]
Pyrazolone5aC. albicansNot specified[4]
Benzoic Acid DerivativeCHEMBL3113672 (related)B. subtilis25[8]
Benzoic Acid DerivativeCHEMBL3113672 (related)S. aureus50[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Causality: This protocol establishes the lowest concentration of a compound required to inhibit microbial growth. The self-validating nature of this assay comes from the inclusion of positive (no drug) and negative (no bacteria) controls, which ensure that the medium supports growth and that there is no contamination, respectively. A lack of turbidity in a well indicates that the compound concentration is sufficient to inhibit microbial proliferation.

Materials:

  • Test compound

  • Bacterial or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Standard antibiotic for quality control (e.g., Ciprofloxacin)

Procedure:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution.

  • Serial Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock compound solution to the first column of wells, creating a 1:2 dilution.

  • Two-fold Dilution Series: Mix the contents of the first column and transfer 50 µL to the second column. Repeat this process across the plate to create a two-fold serial dilution. Discard the final 50 µL from the last column.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. This further dilutes the compound by a factor of two.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Workflow Diagram: Broth Microdilution MIC Assay

MIC_Assay_Workflow A Prepare Two-fold Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Include Positive (Growth) & Negative (Sterility) Controls C->D E Incubate Plate at 37°C for 18-24h D->E F Visually Inspect for Turbidity E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Analgesic Effects

Mechanism of Action: Modulation of Inflammatory Mediators

Inflammation is a complex biological response involving various mediators, including prostaglandins, nitric oxide (NO), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Several chlorophenyl oxane derivatives have demonstrated potent anti-inflammatory effects by modulating these pathways. For instance, the phthalazine tetrazole derivative QUAN-0808 was shown to reduce levels of prostaglandin E2 (PGE2) and NO in an animal model of inflammation.[11] Similarly, a pyrrole derivative, compound 3f, significantly decreased serum TNF-α levels in a lipopolysaccharide (LPS)-induced systemic inflammation model and elevated levels of the anti-inflammatory cytokine TGF-β1.[12][13] This suggests a mechanism involving the suppression of pro-inflammatory signals and the promotion of inflammation-resolving pathways.[12] The analgesic effects of these compounds are often linked to their anti-inflammatory activity, as they reduce the production of mediators that sensitize peripheral nociceptors.[11]

In Vivo Models and Efficacy Data

The anti-inflammatory potential of these compounds is typically evaluated in vivo using models like the carrageenan-induced paw edema test in rodents.

CompoundModelDoseMax. Inhibition (%)Time PointReference
QUAN-0808Xylene-induced ear edema400 mg/kg46.6%-[11]
QUAN-0808Carrageenan paw edema400 mg/kgSignificant4h[11]
Compound 3fCarrageenan paw edema (single dose)20 mg/kgSignificant2h[12][13]
Compound 3fCarrageenan paw edema (14 days)10-40 mg/kgSignificantAll[12][13]
FenclofenacEstablished adjuvant arthritis-Equipotent to Phenylbutazone-[14]
Signaling Pathway Diagram: Inhibition of NF-κB Mediated Inflammation

Anti_Inflammatory_Pathway cluster_cell Macrophage cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB -- IκB (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Genes Translocates & Upregulates Transcription Inflammation Inflammation Genes->Inflammation Compound Chlorophenyl Oxane Derivative Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by chlorophenyl oxane derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Causality: This is a standard in vivo model for evaluating acute anti-inflammatory activity. Carrageenan injection induces a localized, biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily mediated by prostaglandins and nitric oxide. A reduction in paw volume (edema) in the treated group compared to the control group demonstrates the compound's ability to suppress this inflammatory cascade.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • 1% w/v Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the test, with water ad libitum.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound (at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Neuroprotective and CNS Activities

Targeting Neurodegeneration: PARP-1 Inhibition

Neurodegenerative disorders like Parkinson's disease are characterized by progressive neuronal loss. One mechanism contributing to this cell death is the overactivation of the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) in response to DNA damage from reactive oxygen species (ROS).[15] Massive PARP-1 activation leads to severe depletion of cellular NAD+ and ATP, triggering an energy crisis and cell death.[15] The novel quinazolinone derivative FR255595, which contains a chlorophenyl group, is a potent PARP-1 inhibitor (IC50 = 11 nM) that has demonstrated significant neuroprotective effects in both in vitro and in vivo models of Parkinson's disease.[15] It was shown to reduce PARP activation and ameliorate dopaminergic cell damage.[15]

Anticonvulsant and Neuropathic Pain Attenuation

The central nervous system (CNS) activity of these derivatives also extends to anticonvulsant effects and the attenuation of neuropathic pain. The molecular mechanisms of antiepileptic drugs often involve the modulation of ion channels, enhancement of inhibitory GABAergic neurotransmission, or reduction of excitatory glutamatergic neurotransmission.[16] The 1,2,4-triazole ring, present in some derivatives, is known to interact with GABA-A receptors.[16] Furthermore, compounds like 3-(4-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-oxazetidin-2-one have shown therapeutic potential in models of diabetic neuropathic pain, an effect attributed to neuroprotection via free radical scavenging, anti-lipid peroxidation, and inhibition of intracellular calcium accumulation.[17]

Signaling Pathway Diagram: PARP-1 Mediated Cell Death and its Inhibition

Neuroprotection_Pathway ROS Oxidative Stress (ROS) DNA_Damage DNA Strand Breaks ROS->DNA_Damage PARP PARP-1 Activation DNA_Damage->PARP NAD NAD+ Depletion PARP->NAD Survival Neuronal Survival ATP ATP Depletion (Energy Crisis) NAD->ATP Death Neuronal Cell Death ATP->Death Compound Chlorophenyl Oxane Derivative (FR255595) Compound->PARP Inhibits

Caption: Neuroprotective mechanism via inhibition of the PARP-1 cell death pathway.

Conclusion

Chlorophenyl oxane and oxazine derivatives are a highly versatile class of compounds with significant, multifaceted biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents provides a strong foundation for further drug discovery and development efforts. The structural diversity of the core heterocyclic scaffolds combined with the favorable properties of the chlorophenyl moiety allows for extensive optimization of potency, selectivity, and pharmacokinetic profiles. The experimental frameworks and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to translating the therapeutic potential of these promising molecules into novel clinical solutions.

References

  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones.
  • Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed.
  • Derivatives of Natural Chlorophylls as Agents for Antimicrobial Photodynamic Therapy. NIH.
  • Synthesis and characterization of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents.
  • Neuroprotective effects of a novel poly(ADP-ribose) polymerase-1 inhibitor, 2-[3-[4-(4-chlorophenyl)-1-piperazinyl] propyl]-4(3H)-quinazolinone (FR255595), in an in vitro model of cell death and in mouse 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson's disease. PubMed.
  • Molecular mechanism of action and safety of 5-(3-chlorophenyl)
  • Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice. PubMed.
  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research.
  • A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. PubMed Central.
  • Derivatives of Natural Chlorophylls as Agents for Antimicrobial Photodynamic Therapy. MDPI.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central.
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives.
  • Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI.
  • Therapeutic Potential of 3-(4-Chlorophenyl)-4-(2-Hydroxyphenyl)
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. BYJU'S.
  • Neuroprotective Role of Phytochemicals. MDPI.
  • (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
  • Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). PubMed.
  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Deriv
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
  • Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. SpringerLink.
  • Synthesis and acaricidal activity of phenylpiperazine deriv

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and History of Novel Oxane Compounds

Foreword The oxane, or tetrahydropyran (THP), moiety is a cornerstone of modern medicinal chemistry and natural product synthesis. This six-membered saturated heterocycle, seemingly simple in its structure, imparts profo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The oxane, or tetrahydropyran (THP), moiety is a cornerstone of modern medicinal chemistry and natural product synthesis. This six-membered saturated heterocycle, seemingly simple in its structure, imparts profound effects on the physicochemical and pharmacological properties of a molecule. Its ability to act as a conformationally constrained, polar, and metabolically stable bioisostere for more labile or lipophilic groups has cemented its role as a privileged scaffold in drug discovery.[1] This guide eschews a conventional review format in favor of a narrative that delves into the historical context, strategic synthesis, and mechanistic understanding of novel oxane-containing compounds, providing researchers, scientists, and drug development professionals with a detailed and practical understanding of this critical structural motif.

From Simple Sugars to Complex Therapeutics: A Historical Perspective

The history of oxane compounds is intrinsically linked to the very foundations of organic chemistry. The cyclic hemiacetal form of glucose, a substituted oxane, was a focal point of the seminal work by Hermann Emil Fischer in the late 19th century, which established the principles of stereochemistry and laid the groundwork for understanding carbohydrates.[2] For decades, the oxane ring was primarily associated with the vast and complex world of carbohydrate chemistry.

However, the latter half of the 20th century saw the isolation of numerous non-carbohydrate natural products featuring the oxane ring, many of which exhibited potent biological activities. These discoveries shifted the perception of the oxane moiety from a mere component of sugars to a key pharmacophore in its own right. Natural products like the bryostatins, potent protein kinase C activators with anticancer properties, and neopeltolide, a marine macrolide with powerful antiproliferative effects, showcased the diverse and complex molecular architectures that could be built around a central oxane ring.[2] The pursuit of the total synthesis of these complex molecules has driven significant innovation in synthetic organic chemistry, particularly in the stereoselective construction of the tetrahydropyran system.[2]

The Modern Rationale: Why the Oxane Ring is a Tool of Choice in Drug Design

The deliberate incorporation of the oxane ring into synthetic drug candidates is a testament to its valuable properties. Medicinal chemists leverage the oxane scaffold for several key reasons:

  • Improved Physicochemical Properties: Replacing a lipophilic cyclohexyl group with a more polar tetrahydropyran ring can significantly improve a compound's aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This can lead to better oral bioavailability and a more favorable pharmacokinetic profile.[1]

  • Bioisosterism: The oxane ring can serve as a bioisostere for other functional groups, such as a gem-dimethyl group or a carbonyl. This substitution can maintain or improve biological activity while enhancing metabolic stability.[1]

  • Hydrogen Bonding Capability: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that a carbocyclic analogue cannot. This can lead to increased potency and selectivity.[1]

  • Conformational Rigidity: The defined chair-like conformation of the oxane ring reduces the entropic penalty of binding to a target protein compared to a more flexible acyclic ether, which can contribute to higher binding affinity.[1]

A prime example of this strategic use is in the development of AZD0156, an inhibitor of the ATM kinase. The introduction of a tetrahydropyran-amine motif was instrumental in achieving a superior ADME profile and a lower predicted human dose compared to earlier carbocyclic analogues.[1]

Case Study: The Total Synthesis and Biological Activity of Neopeltolide

Neopeltolide, a macrolide isolated from a deep-water sponge, represents an excellent case study in the challenges and triumphs of synthesizing and understanding a novel, complex oxane-containing natural product.[2] Its potent antiproliferative activity has made it a compelling target for total synthesis and further biological investigation.[2]

Biological Activity and Mechanism of Action

Neopeltolide exhibits potent cytotoxicity against a range of cancer cell lines. Its mechanism of action is believed to involve the inhibition of protein synthesis, with studies suggesting it primarily targets the ribosome.[2] This mode of action is distinct from many other anticancer agents, making it a valuable lead for the development of new therapeutics.

Synthetic Strategy: A Glimpse into the Chemist's Toolbox

The total synthesis of a complex molecule like neopeltolide requires a carefully planned retrosynthetic analysis, breaking the molecule down into smaller, more readily synthesized fragments. The stereochemically rich tetrahydropyran core is a central challenge in any synthetic approach.

G Neopeltolide Neopeltolide (Target Molecule) Macrolactonization Macrolactonization Neopeltolide->Macrolactonization Disconnection Coupling Fragment Coupling (e.g., Suzuki, Stille) Macrolactonization->Coupling Side_Chain Side Chain Fragment Core_Fragment Oxane Core Fragment Oxane_Synthesis Oxane Ring Synthesis Core_Fragment->Oxane_Synthesis Key Challenge Coupling->Side_Chain Coupling->Core_Fragment Acyclic_Precursor Acyclic Precursor Oxane_Synthesis->Acyclic_Precursor

Caption: A simplified retrosynthetic analysis of neopeltolide.

Numerous research groups have developed elegant strategies to construct the tetrahydropyran ring of neopeltolide. These methods showcase the diversity of modern organic synthesis and include:

  • Hetero-Diels-Alder Reactions: A powerful cycloaddition strategy to form the six-membered ring with control over stereochemistry.

  • Prins Cyclization: The acid-catalyzed reaction of an alkene or alkyne with an aldehyde to form the oxane ring.

  • Intramolecular Hydroalkoxylation: The metal-catalyzed addition of a hydroxyl group across a double bond to close the ring.

  • Ring-Closing Metathesis (RCM): A versatile method that uses a ruthenium catalyst to form the cyclic ether from a diene precursor.[3]

The choice of a specific method is often dictated by the desired stereochemical outcome and the compatibility of the reaction conditions with other functional groups in the molecule.

Experimental Protocol: Prins-Type Cyclization for Tetrahydropyran Synthesis

The following is a representative, generalized protocol for a Prins-type cyclization, a common method for constructing tetrahydropyran rings.

Step 1: Preparation of the Homoallylic Alcohol

  • To a solution of the starting aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C is added allylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Step 2: Prins Cyclization

  • To a solution of the homoallylic alcohol (1.0 eq) and a suitable aldehyde (1.5 eq) in dichloromethane (DCM, 0.1 M) at 0 °C is added a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 0.2 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 4 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by flash column chromatography to yield the substituted tetrahydropyran.

Causality: The choice of a Lewis acid is critical; stronger acids can lead to side reactions, while weaker acids may not promote the reaction efficiently. The low temperature helps to control the stereoselectivity of the cyclization.

Spectroscopic Characterization

The structural elucidation of novel oxane compounds and their synthetic intermediates relies heavily on a suite of spectroscopic techniques.

G Compound Novel Oxane Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Compound->NMR Connectivity, Stereochemistry MS Mass Spectrometry (HRMS, MS/MS) Compound->MS Molecular Formula, Fragmentation IR IR Spectroscopy Compound->IR Functional Groups (C-O stretch) XRay X-Ray Crystallography Compound->XRay Absolute Configuration Structure Definitive Structure NMR->Structure MS->Structure IR->Structure XRay->Structure

Caption: Workflow for the structural characterization of a novel oxane compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the stereochemical relationships of the protons on the oxane ring. The coupling constants (J values) between adjacent protons can distinguish between axial and equatorial orientations. ¹³C NMR confirms the carbon skeleton. 2D NMR techniques like COSY and HSQC are used to establish proton-proton and proton-carbon correlations, respectively.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.[5]

  • Infrared (IR) Spectroscopy: A characteristic C-O-C stretching vibration in the region of 1050-1150 cm⁻¹ is a key indicator of the presence of the ether linkage in the oxane ring.

Table 1: Representative Spectroscopic Data for a Substituted Tetrahydropyran

TechniqueObservationInterpretation
¹H NMR Multiplet at δ 3.4-4.0 ppmProtons adjacent to the ring oxygen (H-2, H-6)
Large coupling constant (J ≈ 10-12 Hz)Trans-diaxial relationship between protons
¹³C NMR Signal at δ 65-75 ppmCarbons attached to the ring oxygen (C-2, C-6)
IR Strong absorption at ~1090 cm⁻¹C-O-C stretch of the cyclic ether
HRMS [M+H]⁺ peak matches calculated massConfirms elemental composition

The Future of Oxane Compounds in Drug Discovery

The exploration of novel oxane-containing compounds is far from over. As synthetic methodologies become more sophisticated, chemists are able to access increasingly complex and diverse oxane derivatives. The focus is now shifting towards creating libraries of these compounds for high-throughput screening against new and challenging biological targets. The continued success of oxane-containing drugs in the clinic will undoubtedly fuel further research into this versatile and valuable heterocyclic scaffold. The ability to fine-tune pharmacological properties by installing an oxane ring ensures that it will remain a key component in the medicinal chemist's arsenal for years to come.

References

  • ACS Publications. (2026). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • Burda, F., & Wipf, P. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11500. [Link]

  • Wan, J.-P., et al. (2015). Synergistic Pd/Ag-Catalyzed Domino Reaction: Access to Tetrahydropyrano[4,3-c]pyran and Hexahydrofuro[2,3-b]pyran. Organic Letters, 17(5), 1134–1137. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Retrieved from [Link]

  • PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. Retrieved from [Link]

  • Auctores Journals. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structural, spectroscopic, theoretical, and magnetic investigations of a novel cubane-like tetranuclear copper(ii)-hydrazone complex. Retrieved from [Link]

  • ResearchGate. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. Retrieved from [Link]

  • Oxford Academic. (n.d.). 10251 Total Synthesis of C–O Ring-Containing Natural Products. Retrieved from [Link]

  • Bentham Science. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Retrieved from [Link]

  • MDPI. (n.d.). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Retrieved from [Link]

  • ResearchGate. (2025). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Retrieved from [Link]

  • MDPI. (n.d.). Validation and Improvement of a Rapid, CRISPR-Cas-Free RPA-PCRD Strip Assay for On-Site Genomic Surveillance and Quarantine of Wheat Blast. Retrieved from [Link]

  • Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Total Synthesis of Biologically Active Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Allied Academies. (2012). Advances in the Synthesis of Biologically Important 1,2,4-Trioxanes. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of [4-(4-Chlorophenyl)oxan-4-YL]methanamine

For Research Use Only. Not for use in diagnostic procedures. Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for the in vitro characterization of the novel compound [4-(4-C...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro characterization of the novel compound [4-(4-Chlorophenyl)oxan-4-YL]methanamine. Based on its structural similarity to known neuropharmacological agents, this compound is hypothesized to be a modulator of monoamine transporters. These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are the targets of numerous therapeutic drugs. This guide outlines detailed protocols for determining the pharmacological profile of [4-(4-Chlorophenyl)oxan-4-YL]methanamine, including its binding affinity and functional inhibition of monoamine transporters. Additionally, essential safety and handling procedures are provided to ensure the responsible and effective use of this compound in a research setting.

Introduction: Unveiling the Potential of a Novel Neuromodulator

[4-(4-Chlorophenyl)oxan-4-YL]methanamine, with the formal chemical name (4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine, is a synthetic compound featuring a central tetrahydropyran (oxan) ring, a 4-chlorophenyl group, and a methanamine moiety. This structural arrangement shares pharmacophoric features with a class of compounds known to interact with monoamine transporters (MATs). MATs are integral membrane proteins that mediate the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. The inhibition of these transporters can lead to elevated neurotransmitter levels, a mechanism of action for many antidepressant and psychostimulant drugs[1].

The structural similarity of [4-(4-Chlorophenyl)oxan-4-YL]methanamine to other pyran-based MAT inhibitors suggests its potential as a novel modulator of this transporter family. Research on related tetrahydropyran derivatives has identified compounds with potent and selective inhibitory activity at DAT and NET, as well as triple reuptake inhibitors that target DAT, NET, and SERT[1]. Therefore, a thorough in vitro characterization is the essential first step in elucidating the specific biological targets and mechanism of action of [4-(4-Chlorophenyl)oxan-4-YL]methanamine.

This guide provides a systematic approach to:

  • Determine the binding affinity of the compound for human DAT, NET, and SERT.

  • Assess the functional potency of the compound in inhibiting the uptake of their respective neurotransmitters.

  • Establish a preliminary selectivity profile to guide further investigation.

Safety and Handling

Prior to any experimental work, it is imperative to handle [4-(4-Chlorophenyl)oxan-4-YL]methanamine with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, data for its hydrochloride salt (CAS 1210893-58-5) and structurally related compounds provide guidance on its potential hazards.

Known Information:

  • Physical Form: Solid[2].

  • Hazard Classification (for hydrochloride salt): Combustible solid[2].

  • Related Compound Hazards ((tetrahydropyran-4-yl)methanamine): Corrosive, harmful if swallowed, and causes severe skin burns and eye damage.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Weighing: Exercise care when weighing the solid to prevent aerosolization.

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and decontaminate surfaces.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results.

Materials:

  • [4-(4-Chlorophenyl)oxan-4-YL]methanamine (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

Protocol:

  • Tare a clean, dry vial on an analytical balance.

  • Carefully add the desired amount of [4-(4-Chlorophenyl)oxan-4-YL]methanamine to the vial.

  • Record the exact weight.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Table 1: Example Stock Solution Calculation

Desired Stock ConcentrationMolecular Weight (Hydrochloride Salt)Amount of CompoundVolume of DMSO
10 mM262.18 g/mol 2.62 mg1 mL

Experimental Protocols: Unveiling the Pharmacological Profile

The following protocols are designed to determine the binding affinity and functional inhibitory potency of [4-(4-Chlorophenyl)oxan-4-YL]methanamine at the human dopamine, norepinephrine, and serotonin transporters.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity and specificity for the target.

Principle: A constant concentration of a specific radioligand is incubated with a source of the transporter (e.g., cell membranes from stably transfected cell lines) in the presence of varying concentrations of the test compound. The amount of radioligand bound to the transporter is then measured. A potent test compound will displace the radioligand at lower concentrations, resulting in a lower measured radioactivity. The data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

Workflow Diagram:

G prep Prepare Reagents (Membranes, Radioligand, Buffers, Test Compound) incubate Incubate (Membranes + Radioligand + Test Compound) prep->incubate separate Separate Bound from Free Ligand (Rapid Filtration) incubate->separate wash Wash Filter Plate separate->wash scint Add Scintillation Cocktail wash->scint count Quantify Radioactivity (Scintillation Counter) scint->count analyze Data Analysis (Calculate Ki) count->analyze

Caption: Workflow for Radioligand Binding Assay.

Protocol:

Cell Culture and Membrane Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) under standard conditions.

  • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the membrane preparations in aliquots at -80°C until use.

Binding Assay Protocol (96-well format):

  • Prepare serial dilutions of [4-(4-Chlorophenyl)oxan-4-YL]methanamine in the appropriate assay buffer. A typical concentration range to start with is 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound or vehicle (for total binding) or a high concentration of a known inhibitor (for non-specific binding).

    • Radioligand at a concentration close to its Kd (see Table 2).

    • Cell membranes (the amount of protein per well should be optimized for each transporter).

  • Incubate the plate at the recommended temperature and for the specified duration (see Table 2), allowing the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry.

  • Add scintillation cocktail to each well of the filter plate.

  • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Recommended Conditions for Radioligand Binding Assays

TransporterRadioligandKnown Inhibitor (for NSB)Incubation Time & Temp.
hDAT[³H]WIN 35,428GBR 12909 (10 µM)60 min at 4°C
hNET[³H]NisoxetineDesipramine (10 µM)60 min at 4°C
hSERT[³H]CitalopramFluoxetine (10 µM)60 min at room temp.
Synaptosomal Uptake Inhibition Assays

Synaptosomal uptake inhibition assays provide a functional measure of a compound's potency at monoamine transporters. These assays use synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters.

Principle: Synaptosomes are incubated with a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is measured. A potent inhibitor will block the transporter, leading to a decrease in the accumulation of the radiolabeled neurotransmitter inside the synaptosomes. The data are used to calculate the IC₅₀ value for uptake inhibition.

Workflow Diagram:

G prep Prepare Reagents (Synaptosomes, Radiolabeled Neurotransmitter, Buffers, Test Compound) preincubate Pre-incubate Synaptosomes with Test Compound prep->preincubate initiate Initiate Uptake (Add Radiolabeled Neurotransmitter) preincubate->initiate terminate Terminate Uptake (Rapid Filtration and Washing) initiate->terminate lyse Lyse Synaptosomes terminate->lyse scint Add Scintillation Cocktail lyse->scint count Quantify Radioactivity (Scintillation Counter) scint->count analyze Data Analysis (Calculate IC50) count->analyze

Sources

Application

Strategic Derivatization of [4-(4-Chlorophenyl)oxan-4-YL]methanamine for Enhanced Chromatographic Analysis

An Application Note and Protocol Guide Abstract This technical guide provides a detailed framework for the chemical derivatization of [4-(4-Chlorophenyl)oxan-4-YL]methanamine, a primary amine compound often encountered i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides a detailed framework for the chemical derivatization of [4-(4-Chlorophenyl)oxan-4-YL]methanamine, a primary amine compound often encountered in pharmaceutical development and chemical synthesis. The inherent physicochemical properties of this analyte—namely its high polarity, low volatility, and lack of a significant chromophore—present considerable challenges for direct analysis by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] This document outlines three validated derivatization protocols designed to modify the analyte's structure, thereby improving its volatility for GC analysis and introducing UV-active or fluorescent moieties for sensitive detection in HPLC systems. The causality behind reagent selection and reaction optimization is discussed, providing researchers with the necessary tools to achieve robust, sensitive, and reproducible quantification.

Introduction: The Analytical Challenge

[4-(4-Chlorophenyl)oxan-4-YL]methanamine is a molecule characterized by a primary amine group attached to a substituted oxane ring. In drug development and quality control, precise and accurate quantification of such compounds is paramount for ensuring purity, stability, and safety.[2] However, the primary amine functional group renders the molecule highly polar and prone to strong interactions with active sites within GC columns, leading to poor peak shape and unreliable quantification.[1] Furthermore, its structure lacks a native chromophore or fluorophore, making sensitive detection by HPLC with UV or fluorescence detectors difficult.[3]

Chemical derivatization addresses these limitations by covalently modifying the primary amine. This process can:

  • For GC Analysis: Replace active hydrogens with non-polar groups, increasing volatility and thermal stability while minimizing column interactions.[1]

  • For HPLC Analysis: Introduce a chromophoric or fluorophoric tag, enabling highly sensitive detection and improving chromatographic retention on reverse-phase columns.[3]

This guide presents tailored derivatization strategies and step-by-step protocols for GC-MS, HPLC-UV, and HPLC-FLD analysis, enabling researchers to select the optimal method based on available instrumentation and required sensitivity.

Analyte Profile and Rationale for Derivatization

Compound: [4-(4-Chlorophenyl)oxan-4-YL]methanamine Structure:

  • A central oxane (tetrahydropyran) ring.

  • A 4-chlorophenyl group and a methanamine group (-CH₂NH₂) attached to the same carbon (C4) of the oxane ring. Key Functional Group: Primary Amine (-NH₂) Molecular Formula (Free Base): C₁₂H₁₆ClNO CAS Number (HCl Salt): 1210893-58-5

The primary amine is a nucleophile and the target for derivatization. The choice of reagent is dictated by the intended analytical platform.

G cluster_input Analyte cluster_goal Analytical Goal cluster_strategy Derivatization Strategy cluster_output Final Analysis Analyte [4-(4-Chlorophenyl)oxan-4-YL]methanamine (Polar, Non-Volatile, No Chromophore) GC GC-MS Analysis (Volatility Required) Analyte->GC HPLC HPLC Analysis (Detection Signal Required) Analyte->HPLC Acylation Acylation (e.g., TFAA) - Increases Volatility - Masks Active Amine GC->Acylation Labeling UV/Fluorescent Labeling (e.g., PITC, FMOC-Cl) - Adds Chromophore/Fluorophore HPLC->Labeling GC_Out Volatile, Thermally Stable Derivative → Symmetrical GC Peak Acylation->GC_Out HPLC_Out Tagged, Detectable Derivative → Sensitive HPLC Detection Labeling->HPLC_Out

Caption: Decision workflow for derivatizing the target amine.

Derivatization Strategies and Protocols

This section provides detailed protocols for three distinct derivatization techniques. The choice of technique depends on the analytical instrumentation available and the desired level of sensitivity.

Strategy 1: Acylation for GC-MS Analysis

Principle: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating reagent, such as trifluoroacetic anhydride (TFAA).[1] This reaction forms a stable, non-polar, and volatile trifluoroacetamide derivative, which is ideal for GC analysis. The fluorine atoms also provide a characteristic mass fragmentation pattern and enhance sensitivity with an electron capture detector (ECD) if available.

Caption: Acylation of the primary amine with TFAA.

Protocol 3.1: Trifluoroacetylation with TFAA

A. Materials and Reagents

  • [4-(4-Chlorophenyl)oxan-4-YL]methanamine sample/standard

  • Trifluoroacetic anhydride (TFAA), sequencing grade

  • Ethyl acetate or Dichloromethane, anhydrous

  • Pyridine, anhydrous

  • Nitrogen gas supply

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or water bath

B. Reagent Preparation

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in anhydrous ethyl acetate.

  • Derivatization Reagent: Use TFAA as supplied. Handle in a fume hood with appropriate personal protective equipment (PPE).

C. Step-by-Step Protocol

  • Sample Preparation: Pipette 100 µL of the analyte stock solution into a 2 mL GC vial. If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate and 10 µL of anhydrous pyridine (acts as a catalyst and acid scavenger).

  • Derivatization Reaction: Carefully add 50 µL of TFAA to the vial. Cap it tightly immediately.

  • Incubation: Vortex the mixture for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 30 minutes.[1]

  • Cooling and Evaporation: Remove the vial and allow it to cool to room temperature. Uncap carefully in a fume hood and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 500 µL of ethyl acetate. The sample is now ready for GC-MS injection.

D. Suggested GC-MS Conditions

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injection Volume: 1 µL (Splitless)

  • Inlet Temperature: 250°C

  • Oven Program: 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C (Electron Ionization, 70 eV)

  • Scan Range: 50-500 m/z

Strategy 2: Derivatization for HPLC-UV Analysis

Principle: Phenyl isothiocyanate (PITC) reacts with primary amines under mildly basic conditions to form a phenylthiourea (PTU) derivative.[4] The introduced phenyl group is a strong chromophore, allowing for sensitive UV detection around 254 nm. This method is robust and the resulting derivatives are stable.[4]

Protocol 3.2: PITC Derivatization

A. Materials and Reagents

  • [4-(4-Chlorophenyl)oxan-4-YL]methanamine sample/standard

  • Phenyl isothiocyanate (PITC)

  • Acetonitrile, HPLC grade

  • Triethylamine (TEA) or Pyridine

  • Methanol, HPLC grade

  • Deionized water

  • 2 mL HPLC vials

B. Reagent Preparation

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a 50:50 mixture of acetonitrile and water.

  • Derivatization Reagent: Prepare a solution of 5% (v/v) PITC in acetonitrile.

  • Coupling Solution: Prepare a solution of 5% (v/v) TEA in acetonitrile.

C. Step-by-Step Protocol

  • Sample Preparation: Pipette 50 µL of the analyte stock solution into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of acetonitrile.

  • Base and Reagent Addition: Add 50 µL of the coupling solution (5% TEA) and 50 µL of the derivatization reagent (5% PITC).

  • Incubation: Cap the vial, vortex briefly, and let it stand at room temperature for 20-30 minutes. Some protocols may benefit from gentle heating (e.g., 40-60°C) to expedite the reaction.[4]

  • Quenching (Optional): If needed, the reaction can be stopped by adding a small amount of an amine-containing reagent, but typically dilution is sufficient.

  • Dilution: Dilute the reaction mixture with the mobile phase (e.g., add 750 µL) to a final volume of 1 mL. The sample is now ready for HPLC-UV injection.

D. Suggested HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Strategy 3: Derivatization for High-Sensitivity HPLC-FLD Analysis

Principle: For trace-level analysis, derivatization with a fluorescent tag offers superior sensitivity. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a highly effective reagent that reacts with primary amines to form stable, intensely fluorescent carbamate derivatives.[3]

G Start Analyte + FMOC-Cl Step1 Mix in Borate Buffer (pH ~9) Room Temperature, 1-2 min Start->Step1 Step2 Quench excess FMOC-Cl with a primary amine (e.g., Adamantanamine) Step1->Step2 Step3 Inject into HPLC System Step2->Step3 End Highly Fluorescent Derivative Detected Step3->End

Caption: Workflow for FMOC-Cl derivatization.

Protocol 3.3: FMOC-Cl Derivatization

A. Materials and Reagents

  • [4-(4-Chlorophenyl)oxan-4-YL]methanamine sample/standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile, HPLC grade

  • Adamantanamine or similar primary amine for quenching

  • 2 mL HPLC vials

B. Reagent Preparation

  • Analyte Stock Solution: Prepare a low-concentration stock solution (e.g., 10 µg/mL) of the analyte in 50:50 acetonitrile/water.

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 0.62 g of boric acid in 100 mL of deionized water. Adjust pH to 9.0 with 1 M sodium hydroxide.

  • FMOC-Cl Reagent (15 mM): Dissolve ~4 mg of FMOC-Cl in 1 mL of anhydrous acetonitrile. Prepare fresh daily.

  • Quenching Solution (50 mM): Dissolve ~7.5 mg of adamantanamine in 1 mL of acetonitrile.

C. Step-by-Step Protocol

  • Sample Preparation: In an HPLC vial, combine 100 µL of the analyte solution with 200 µL of 0.1 M borate buffer (pH 9.0).

  • Derivatization Reaction: Add 200 µL of the FMOC-Cl reagent. Cap the vial immediately and vortex for 30-60 seconds. Let the reaction proceed at room temperature for 2 minutes.

  • Quenching: Add 100 µL of the quenching solution (adamantanamine) to react with and consume any excess FMOC-Cl. Vortex for 30 seconds.

  • Dilution and Injection: Add 400 µL of the initial mobile phase to the vial. The sample is now ready for HPLC-FLD injection.

D. Suggested HPLC-FLD Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient similar to the UV method, optimized for separation of the FMOC-derivative from reagent peaks.

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detection: Excitation (Ex): 265 nm, Emission (Em): 315 nm.

Summary of Derivatization Techniques

Technique Reagent Derivative Formed Analytical Platform Key Advantages Considerations
Acylation Trifluoroacetic Anhydride (TFAA)TrifluoroacetamideGC-MS, GC-ECDExcellent volatility, thermal stability, improved peak shape.Reagent is moisture-sensitive; requires anhydrous conditions.
UV-Labeling Phenyl isothiocyanate (PITC)Phenylthiourea (PTU)HPLC-UVRobust reaction, stable derivative, good UV absorbance.Slower reaction than others; requires basic catalyst.
Fluoro-Labeling 9-fluorenylmethyl chloroformate (FMOC-Cl)CarbamateHPLC-FLDVery high sensitivity, rapid reaction.Reagent can produce interfering side-peaks; quenching step is crucial.

Conclusion

The successful analysis of [4-(4-Chlorophenyl)oxan-4-YL]methanamine is highly dependent on the strategic use of chemical derivatization. By converting the polar primary amine into a more analytically amenable form, researchers can overcome challenges related to volatility and detectability. Acylation with TFAA provides a robust path for GC-MS analysis, while derivatization with PITC or FMOC-Cl enables sensitive quantification by HPLC-UV and HPLC-FLD, respectively. The protocols detailed in this guide offer a validated starting point for method development, ensuring accurate and reliable characterization of this important compound.

References

  • PubChem. ([4-(4-fluorophenyl)oxan-4-yl]methanamine). National Center for Biotechnology Information. [Link]

  • PubChem. ([4-(4-methylphenyl)oxan-4-yl]methanamine hydrochloride). National Center for Biotechnology Information. [Link]

  • NIST. (Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-). NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques). RSC Publishing. [Link]

  • NIH National Library of Medicine. (Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry). PMC. [Link]

  • ResearchGate. (Primary amines as derivatization reagents for LC-HRMS analysis of FFAs.). ResearchGate GmbH. [Link]

  • ACS Publications. (Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition). American Chemical Society. [Link]

  • PubChem. ((4-Chlorophenyl)(phenyl)methanamine). National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.). Allen Institute for AI. [Link]

  • NIH National Library of Medicine. (Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples). NCBI. [Link]

  • PubMed. (Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification). National Library of Medicine. [Link]

  • IOSR Journals. (Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient). IOSR. [Link]

Sources

Method

Application Notes & Protocols: The Utility of [4-(4-Chlorophenyl)oxan-4-yl]methanamine Scaffolds in Modern Medicinal Chemistry

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the [4-(4-chlorophenyl)oxan-4-yl]methanamine scaffold and its...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the [4-(4-chlorophenyl)oxan-4-yl]methanamine scaffold and its close chemical analogs. This document provides an in-depth exploration of its synthesis, biological significance, and practical laboratory protocols, grounded in established scientific principles and supported by authoritative references.

Introduction: Unveiling a Privileged Scaffold

The [4-(4-chlorophenyl)oxan-4-yl]methanamine core represents a fascinating and highly versatile scaffold in medicinal chemistry. It belongs to the broader class of 4-substituted heterocyclic compounds that are considered "privileged structures." This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby offering a rich starting point for drug discovery campaigns. The specific combination of a central oxane (tetrahydropyran) ring, a 4-chlorophenyl group, and a methanamine moiety at the C4 position imparts a unique set of physicochemical properties that are frequently exploited in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).

The rigidity of the oxane ring, combined with the conformational flexibility of the aminomethyl sidechain, allows for precise spatial orientation of key pharmacophoric features. The 4-chlorophenyl group often serves as a crucial hydrophobic ligand, engaging with aromatic-binding pockets within target proteins. This structural motif is found in a variety of biologically active agents, underscoring its importance in the field.

Biological Significance and Therapeutic Targets

While [4-(4-chlorophenyl)oxan-4-yl]methanamine itself is primarily a building block, the broader family of 4-aryl-4-aminomethylpiperidines and related heterocycles has been instrumental in the development of potent analgesics. These compounds often act as high-affinity ligands for the μ-opioid receptor (MOR), a key target in pain management. The structural arrangement of the scaffold allows it to mimic the pharmacophore of endogenous opioid peptides, leading to potent analgesic effects.

Beyond pain management, derivatives of this scaffold have shown promise in targeting other CNS receptors and transporters, including:

  • Serotonin Transporter (SERT): Modulation of SERT is a cornerstone of treatments for depression and anxiety disorders.

  • Dopamine Transporter (DAT): Inhibition of DAT is a therapeutic strategy for conditions such as ADHD and narcolepsy.

  • Sigma Receptors: These receptors are implicated in a range of neurological functions and are targets for antipsychotic and anxiolytic drug development.

The versatility of this scaffold allows for fine-tuning of its pharmacological profile through targeted chemical modifications, enabling the development of selective ligands for a variety of biological targets.

Core Synthetic Strategy: A Representative Protocol

The synthesis of [4-(4-chlorophenyl)oxan-4-yl]methanamine and its analogs typically proceeds through a multi-step sequence. A common and reliable method involves the construction of the key quaternary center on the heterocyclic ring, followed by the elaboration of the aminomethyl sidechain. Below is a representative protocol for a closely related analog, which can be adapted for the target compound.

Protocol: Synthesis of a 4-(4-Chlorophenyl)-4-(aminomethyl)piperidine Analog

This protocol outlines a common synthetic route, which can be adapted for the oxane series. The choice of protective groups and specific reagents may vary depending on the desired final product and the presence of other functional groups.

Step 1: Synthesis of the Nitrile Intermediate

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as THF or diethyl ether, add a solution of 4-chlorophenylmagnesium bromide (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.

  • To a solution of the tertiary alcohol in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., trimethylsilyl cyanide, TMSCN) and stir at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrile intermediate. Purify by column chromatography if necessary.

Step 2: Reduction of the Nitrile to the Primary Amine

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the nitrile intermediate in THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the desired primary amine.

Step 3: Deprotection (if necessary)

  • If a protecting group such as a benzyl group is used on the piperidine nitrogen, it can be removed by catalytic hydrogenation.

  • Dissolve the protected amine in methanol or ethanol and add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 12-24 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected final product.

Application in Lead Optimization: A Workflow

Once the core scaffold is synthesized, it serves as a platform for generating a library of analogs for structure-activity relationship (SAR) studies. The following workflow illustrates a typical lead optimization campaign.

Lead_Optimization_Workflow cluster_synthesis Scaffold & Analog Synthesis cluster_screening Biological Screening Cascade cluster_analysis Data Analysis & Iteration A Core Scaffold Synthesis ([4-(4-Chlorophenyl)oxan- 4-yl]methanamine) B Parallel Synthesis of Analogs (Vary R1, R2, etc.) A->B Diversification C Primary Screening: High-Throughput Binding Assay (e.g., GPCR Radioligand Assay) B->C Test Analogs D Secondary Screening: Functional Cell-Based Assays (e.g., cAMP, Ca2+ Flux) C->D Identify 'Hits' E Selectivity Profiling: Screening against a panel of related/unrelated targets D->E Confirm Activity & Assess Function F Structure-Activity Relationship (SAR) Analysis E->F Generate SAR Data G In Silico Modeling (Docking, Pharmacophore) F->G H Lead Candidate Selection F->H Prioritize Compounds G->B Design Next-Gen Analogs I Preclinical Development H->I Advance to In Vivo Studies

Caption: Lead optimization workflow for novel therapeutics.

Protocol: High-Throughput GPCR Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of newly synthesized analogs for a target G protein-coupled receptor (GPCR), such as the μ-opioid receptor.[1]

Materials:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the target GPCR (e.g., CHO-K1 or HEK293 cells).[2][3]

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for the μ-opioid receptor).

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4) with 5 mM MgCl₂.

  • Test Compounds: Synthesized analogs dissolved in DMSO.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., naloxone).

  • 96-well Plates, Scintillation Vials, and Scintillation Fluid.

  • Filtration Apparatus and Glass Fiber Filters.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the test compounds at various concentrations. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).

  • Add Radioligand: Add the radioligand to all wells at a concentration near its Kd value.

  • Add Membranes: Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding versus the concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation and Interpretation

The data generated from the screening cascade should be organized in a clear and concise manner to facilitate SAR analysis. A tabular format is highly recommended.

Compound IDR1 GroupR2 GroupKi (nM) at Target ReceptorSelectivity vs. Receptor X
Lead-001 HH15.210-fold
Analog-A OMeH5.850-fold
Analog-B ClH22.18-fold
Analog-C HMe12.512-fold

Interpretation:

  • Analog-A: The addition of a methoxy group at the R1 position resulted in a significant increase in affinity for the target receptor and improved selectivity. This suggests that an electron-donating group in this position is favorable for binding.

  • Analog-B: The introduction of a chlorine atom at the R1 position led to a decrease in affinity, indicating that an electron-withdrawing group is not well-tolerated.

  • Analog-C: The addition of a methyl group at the R2 position had a minimal impact on affinity.

This type of analysis guides the design of the next generation of analogs, focusing on modifications that have been shown to improve the desired pharmacological properties.

Conclusion and Future Directions

The [4-(4-chlorophenyl)oxan-4-yl]methanamine scaffold and its analogs represent a rich area for drug discovery. The synthetic accessibility and the ability to modulate the pharmacological profile through targeted modifications make it an attractive starting point for developing novel therapeutics. Future work in this area could focus on exploring a wider range of heterocyclic core structures, investigating the role of stereochemistry in receptor binding, and applying advanced computational methods to guide the design of next-generation ligands with improved potency, selectivity, and drug-like properties. The protocols and workflows outlined in these notes provide a solid foundation for researchers to embark on such investigations.

References

  • Dhanapalan, N., et al. (1998). Design and synthesis of Novel α1a adrenoceptor-selective dihydropyridine antagonists beneficial in the treatment of benign prostatic hyperplasia. Journal of Medicinal Chemistry, 41, 5320.
  • Dotsenko, V. V., et al. (2007). Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. Russian Chemical Bulletin, 56(7), 1417-1419. Available at: [Link]

  • Karthikeyan, C., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 13(10), 1234-1245. Available at: [Link]

  • Kristensen, J. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. ACS Chemical Neuroscience, 9(5), 1085-1092. Available at: [Link]

  • Stone, K. M., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 239-253. Available at: [Link]

  • Asante, I. K., et al. (2022). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Molecules, 27(19), 6296. Available at: [Link]

  • Xiong, H., et al. (2010). 4-aryl piperazine and piperidine amides as novel mGluR5 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 20(24), 7381-7384. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]

  • Sitte, H. H., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(3), 1629-1637. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Drăgan, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(15), 4983. Available at: [Link]

  • Grundmann, M., et al. (2021). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 2(4), 100910. Available at: [Link]

  • Carroll, F. I., et al. (2012). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 55(13), 6335-6348. Available at: [Link]

  • Pontiki, E., et al. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry, 65(1), 735-754. Available at: [Link]

  • Abadi, A. H., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1797-1815. Available at: [Link]

  • Tselinskii, I. V., et al. (2006). and 4,4′-bis(chloroamino)-3,3′-azofurazans, the first representatives of dichloroamino- and chloroaminofurazans. Russian Journal of Organic Chemistry, 42(1), 146-147. Available at: [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5345. Available at: [Link]

  • Zhu, R., et al. (2018). Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers in Chemistry, 6, 49. Available at: [Link]

  • Morrill, C., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1461-1464. Available at: [Link]

  • Reddy, T. R., et al. (2021). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Chemistry – An Asian Journal, 16(14), 1845-1849. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Analysis of [4-(4-Chlorophenyl)oxan-4-YL]methanamine

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of [4-(4-Chlorophenyl)oxan-4-YL]methanamine. This guide is designed for researchers, analytical scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of [4-(4-Chlorophenyl)oxan-4-YL]methanamine. This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to explain the scientific rationale behind the methodologies, empowering you to not only follow a method but to effectively troubleshoot and adapt it.

Our approach is built on a deep understanding of the analyte's chemical nature. [4-(4-Chlorophenyl)oxan-4-YL]methanamine is a primary amine with a pKa predicted to be around 10.0.[1] This high basicity, combined with the hydrophobic chlorophenyl group, presents specific challenges in reversed-phase chromatography, most notably the potential for poor peak shape and retention time variability. This guide provides a robust framework for overcoming these challenges.

Section 1: Analyte Properties & Method Development Cornerstones

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. These properties dictate its behavior within the HPLC system and inform every choice we make, from column selection to mobile phase pH.

Table 1: Physicochemical Properties of [4-(4-Chlorophenyl)oxan-4-YL]methanamine and Related Structures

Property Value / Characteristic Implication for HPLC Analysis
Chemical Structure Contains a basic primary amine, a hydrophobic chlorophenyl group, and a polar oxane ring. Multifaceted retention behavior. Suitable for reversed-phase HPLC.
pKa (Predicted) ~10.0 (as a primary amine)[1] The molecule will be protonated (positively charged) at acidic to neutral pH. Mobile phase pH control is critical for consistent retention and peak shape.[2]
logP (Predicted) High due to the chlorophenyl group. Indicates good retention on a nonpolar stationary phase like C18.

| UV Absorbance | Expected strong absorbance around 220-230 nm. | The chlorophenyl group provides a chromophore suitable for UV detection. A similar compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, is detected at 220 nm.[3] |

The Critical Role of Mobile Phase pH

For a basic compound like [4-(4-Chlorophenyl)oxan-4-YL]methanamine, operating at a mobile phase pH close to its pKa will result in a mixed population of ionized and non-ionized forms, leading to broad, misshapen peaks and shifting retention times.[2] To ensure a single, stable ionic form, the mobile phase pH must be buffered at least 1.5-2 pH units below the analyte's pKa.[4] A pH of 3-4 is therefore ideal, ensuring the primary amine is consistently protonated, which also helps to minimize undesirable interactions with the stationary phase.[4][5][6]

Section 2: Recommended Baseline HPLC Protocol

This protocol provides a robust starting point for your analysis. It has been designed to mitigate the common issues associated with analyzing basic amines.

Objective: To achieve a symmetric, reproducible peak for the quantification of [4-(4-Chlorophenyl)oxan-4-YL]methanamine.

Table 2: Baseline HPLC Method Parameters

Parameter Recommended Setting Rationale
HPLC Column High-purity, end-capped C18, 4.6 x 150 mm, 3.5 or 5 µm Minimizes residual silanol sites, reducing peak tailing.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid Low pH ensures the analyte is fully protonated. The buffer maintains a stable pH.[2]
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.[7]
Elution Mode Isocratic or Gradient Start with 60:40 (A:B). Adjust as needed for optimal retention.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temperature 35 °C Enhances efficiency and reduces viscosity, improving peak shape and stabilizing retention times.[8]
Injection Volume 10 µL A smaller volume minimizes solvent mismatch effects.
Sample Diluent Mobile Phase or a weaker solvent (e.g., 80:20 Water:Acetonitrile) Injecting samples in a solvent stronger than the mobile phase can cause peak distortion.[9]

| Detection | UV at 225 nm | Provides high sensitivity for the chlorophenyl chromophore. |

Step-by-Step Protocol:
  • Mobile Phase Preparation:

    • To prepare 1L of Mobile Phase A, dissolve 2.72 g of monobasic potassium phosphate in 1L of HPLC-grade water.

    • Adjust the pH to 3.0 using 85% phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter to remove particulates.

  • System Equilibration:

    • Purge the system with the prepared mobile phase.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[4][8]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the chosen diluent to a known concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample and begin data acquisition.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the analysis of [4-(4-Chlorophenyl)oxan-4-YL]methanamine in a question-and-answer format.

Q1: Why is my analyte peak tailing severely?

A1: This is the most common issue for basic compounds. Peak tailing is typically caused by secondary interactions between the positively charged (protonated) amine group of your analyte and residual, negatively charged silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase.[5] These interactions create an alternative, high-energy retention mechanism that slows down a fraction of the analyte molecules, causing them to elute later and form a "tail."

Troubleshooting Workflow:

Caption: Troubleshooting logic for peak tailing.

Solutions Summary:

  • Confirm and Lower Mobile Phase pH: Ensure your mobile phase is buffered and at a pH between 2.5 and 3.5.[5]

  • Use the Right Column: Employ a modern, high-purity silica column with extensive end-capping. These columns have a much lower concentration of active silanol sites.

  • Competitive Additives (Use with Caution): Adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, TEA can be difficult to flush from a column and may suppress MS signals if used.

Q2: My retention time is drifting or shifting between runs. What's the cause?

A2: Retention time instability is a frequent problem that can compromise data integrity.[10][11] For this analyte, the most likely causes are related to the mobile phase or column temperature.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase, you will see retention times shift, usually decreasing, over the first few injections.

    • Solution: Always equilibrate the column for at least 30 minutes with the mobile phase before starting a sequence.[8]

  • Mobile Phase Composition Changes:

    • Evaporation: Selective evaporation of the more volatile organic solvent (acetonitrile) will increase the aqueous content, leading to longer retention times.

    • Inaccurate Preparation: A 1% error in the organic solvent composition can change retention times by 5-15%.[9]

    • Solution: Keep mobile phase reservoirs capped. Prepare mobile phases carefully, ideally by weight rather than volume, for maximum precision.[9]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature, such as 35 °C.

  • Unstable Mobile Phase pH: If the buffer concentration is too low or improperly prepared, the pH can drift, causing significant changes in the retention of the ionizable analyte.

    • Solution: Use a buffer concentration of at least 10-25 mM. Prepare fresh buffer daily.

Q3: I see "ghost peaks" in my chromatogram, especially when running a blank gradient.

A3: Ghost peaks are extraneous peaks that are not from your injected sample.[12][13] They often appear in gradient elution when contaminants that have accumulated on the column from the mobile phase are eluted as the organic solvent concentration increases.[14]

Common Sources & Preventive Measures:

  • Contaminated Solvents: Even HPLC-grade solvents can contain trace impurities.[12][13] Water is a common source of contamination.

    • Solution: Use the highest quality HPLC or LC-MS grade solvents and freshly purified water (e.g., from a Milli-Q system). Prepare fresh mobile phase daily.[12]

  • Mobile Phase Additives: Buffers, salts, and ion-pairing reagents can be a source of contamination.

    • Solution: Use high-purity additives. Filter the aqueous mobile phase after adding any salts.

  • System Contamination: Carryover from previous injections, leaching from tubing, or contaminated injector wash solvents can all cause ghost peaks.[13]

    • Solution: Run a blank injection (mobile phase only) to confirm the peak is not from the sample.[14][15] If it is a system peak, systematically clean the injector, tubing, and consider flushing the entire system.

Section 4: Ensuring Your Method is Stability-Indicating

For drug development and quality control, it is not enough to simply quantify the main compound. The analytical method must also be able to separate the active pharmaceutical ingredient (API) from any potential degradation products. This is known as a stability-indicating method.[16][17][18] Forced degradation studies are used to develop and validate such methods.[19]

Q4: How do I perform a forced degradation study for [4-(4-Chlorophenyl)oxan-4-YL]methanamine?

A4: A forced degradation study involves subjecting the analyte to harsh chemical and physical conditions to intentionally produce degradants.[17] The goal is to achieve 5-20% degradation of the parent compound.[20]

Caption: Workflow for a forced degradation study.

Key Steps & Considerations:

  • Stress Conditions: Expose the analyte in solution and as a solid to acid, base, oxidative, thermal, and photolytic stress.[16][17]

  • HPLC Analysis: Analyze the stressed samples using your developed method. A photodiode array (PDA) detector is highly recommended as it can assess peak purity.

  • Method Optimization: If any degradant peaks co-elute with the main peak, the method is not stability-indicating and must be re-developed.[20] This may involve adjusting the gradient slope, changing the organic modifier, or screening different column chemistries (e.g., Phenyl-Hexyl or Cyano).

  • Mass Balance: The total amount of analyte and degradants after stress should be close to the initial amount of the analyte. This ensures all significant degradants are being detected.

References

  • HPLC Troubleshooting Guide. (n.d.). Google.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • How to Identify Ghost Peaks in U/HPLC. (n.d.). Phenomenex.
  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. (n.d.). ResearchGate.
  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.). ResearchGate.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025). Welch Materials.
  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu.
  • Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. (2022). LCGC International.
  • Method Development & Forced Degradation. (n.d.). J-Star Research.
  • how drug's pKa help in RP-HPLC method development. (2008). Chromatography Forum.
  • Mobile Phase Solvent Pairing for HPLC. (2025). Allan Chemical Corporation.
  • What causes a “ghost” peak and what can I do to prevent this? (n.d.). Waters - Wyatt Technology.
  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024). Separation Science.
  • Why Does Retention Time Shift? | HPLC Tip. (2025). YouTube.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). SciSpace.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (2025). Benchchem.
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (n.d.). ThaiScience.
  • 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8. (2025). ChemicalBook.

Sources

Optimization

Enhancing the stability of [4-(4-Chlorophenyl)oxan-4-YL]methanamine in solution

Technical Support Center: [4-(4-Chlorophenyl)oxan-4-YL]methanamine A Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals Introduction Welcome to the technical support guide for [4-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [4-(4-Chlorophenyl)oxan-4-YL]methanamine

A Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals

Introduction

Welcome to the technical support guide for [4-(4--Chlorophenyl)oxan-4-YL]methanamine. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on maintaining the chemical integrity of this compound in solution. Given its structure—featuring a primary amine attached to a substituted oxane ring—this molecule is susceptible to specific degradation pathways that can compromise experimental results and therapeutic efficacy. This guide offers a combination of frequently asked questions (FAQs) for quick reference, detailed troubleshooting protocols for resolving common stability issues, and a deeper look into the chemical mechanisms of degradation. Our goal is to empower you with the knowledge to proactively design experiments that ensure the stability and reliability of your work with [4-(4-Chlorophenyl)oxan-4-YL]methanamine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for [4-(4-Chlorophenyl)oxan-4-YL]methanamine in aqueous solutions?

A: The primary amine group is the most reactive site and is highly susceptible to atmospheric oxidation.[1] This process can be catalyzed by trace metal ions, light, and elevated temperatures, leading to the formation of imines, nitriles, or other oxidized species.[2][3] Additionally, the compound's stability is highly dependent on the pH of the solution.

Q2: What is the optimal pH range for storing this compound in solution?

A: To enhance stability, it is recommended to maintain the solution in a slightly acidic to neutral pH range (approximately pH 4-7). In this range, the primary amine group is protonated to form an ammonium salt (R-NH3+). This positively charged form is significantly less susceptible to oxidation compared to the free base (R-NH2).[4]

Q3: Can I use standard Phosphate-Buffered Saline (PBS) for my experiments?

A: While PBS is a common buffer, it may not be the optimal choice. Phosphate ions can sometimes catalyze specific degradation reactions. For initial stability assessments, consider using citrate or acetate buffers, which are generally more inert. If PBS must be used, it is crucial to run parallel stability studies to ensure it does not negatively impact the compound.

Q4: How should I prepare and store a stock solution to maximize its shelf-life?

A: For maximum stability, prepare stock solutions in a suitable organic solvent like DMSO or ethanol, where solubility is high and hydrolytic degradation is minimized. For aqueous working solutions, follow these best practices:

  • Use Degassed Buffers: Purge aqueous buffers with an inert gas (nitrogen or argon) for 15-20 minutes before dissolving the compound to remove dissolved oxygen.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[5]

  • Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term).

  • Aliquot: Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric oxygen.[6]

Q5: What analytical method is best for monitoring the stability of this compound?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[7][8] This technique can separate the intact parent compound from its degradation products, allowing for accurate quantification of purity over time.[7] A UV or photodiode array (PDA) detector is typically used for detection.[7]

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on scientific principles.

Problem 1: Rapid loss of purity is observed in my aqueous working solution, confirmed by HPLC.

  • Likely Cause: Oxidative Degradation. The primary amine is likely being oxidized by dissolved oxygen in the solvent, a process potentially accelerated by trace metal contaminants in the buffer or glassware.[2][9] Arylamines, in particular, can change color upon storage due to atmospheric oxidation.[1]

  • Investigative Steps:

    • Analyze a freshly prepared sample immediately to establish a baseline (T=0) purity.

    • Re-analyze the sample after a few hours at room temperature. A significant decrease in the main peak area with the appearance of new, earlier-eluting peaks is a strong indicator of degradation.

  • Solutions & Mitigation Strategies:

    • Inert Atmosphere: Prepare and handle the solution under an inert gas like nitrogen or argon. Use sealed vials with septa for storage and sample withdrawal.

    • Use High-Purity Solvents/Buffers: Ensure all components are of high purity (e.g., HPLC grade water) to minimize metal ion contamination.

    • Introduce Chelating Agents: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a concentration of approximately 0.01-0.1 mM, to your buffer. EDTA will sequester metal ions that catalyze oxidation.[10]

    • Consider Antioxidants: For some applications, adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be effective. However, their compatibility with your experimental system must be verified as they can potentially interfere.

Problem 2: The pH of my buffered solution is unstable and drifts over time.

  • Likely Cause: Insufficient buffer capacity or absorption of atmospheric carbon dioxide (CO2). CO2 can dissolve in neutral or alkaline solutions to form carbonic acid, lowering the pH.

  • Investigative Steps:

    • Measure the pH of the buffer immediately after preparation.

    • Measure the pH again after it has been sitting on the bench for several hours or overnight.

  • Solutions & Mitigation Strategies:

    • Optimize Buffer Concentration: Increase the buffer concentration (e.g., from 10 mM to 50 mM) to enhance its capacity to resist pH changes.

    • Select Appropriate Buffer: Choose a buffer with a pKa value as close as possible to your target pH. For a target pH of 5, an acetate buffer is ideal. For a target pH of 6-7, a citrate or phosphate buffer would be suitable.

    • Ensure Proper Sealing: Keep containers tightly sealed when not in use to prevent CO2 ingress.

Problem 3: I observe the formation of a precipitate or cloudiness in my solution.

  • Likely Cause: This could be due to several factors: exceeding the compound's aqueous solubility, the compound salting out, or a degradation product being insoluble.

  • Investigative Steps:

    • Visually inspect the solution immediately after preparation and after storage under experimental conditions (e.g., refrigeration).

    • If possible, isolate the precipitate by centrifugation and attempt to redissolve it in a strong organic solvent to see if it is the parent compound or a different species.

  • Solutions & Mitigation Strategies:

    • Verify Solubility: Perform a solubility test to determine the maximum concentration of the compound in your chosen buffer system. Do not exceed this limit.

    • Adjust pH: The solubility of amines is often pH-dependent.[11] Solubility is typically higher at a slightly acidic pH where the protonated, more polar form exists.

    • Incorporate Co-solvents: If compatible with your experiment, adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 can significantly improve solubility.[12]

    • Filtration: After preparation, filter the solution through a 0.22 µm syringe filter to remove any initial undissolved particulates.

Section 3: Mechanistic Insights & Visualized Workflows

Understanding the "why" behind these protocols is key to adapting them to your specific needs. The primary degradation pathway for [4-(4-Chlorophenyl)oxan-4-YL]methanamine is oxidation, which proceeds via a radical mechanism.[2]

Visualizing the Primary Degradation Pathway

The diagram below illustrates a plausible oxidative degradation pathway for the primary amine moiety. The reaction is often initiated by abstracting a hydrogen atom, leading to intermediates that can ultimately form imines or other oxidized products.

G cluster_main Plausible Oxidative Degradation Compound [4-(4-Chlorophenyl)oxan-4-YL]methanamine (R-CH₂-NH₂) Radical_Cation Aminium Radical Cation (R-CH₂-NH₂•⁺) Compound->Radical_Cation -e⁻ (Oxidant, Metal Ion) Carbon_Radical α-Aminoalkyl Radical (R-ĊH-NH₂) Radical_Cation->Carbon_Radical -H⁺ Imine Iminium Ion Intermediate (R-CH=NH₂⁺) Carbon_Radical->Imine -e⁻, -H⁺ Final_Product Further Oxidized Products (e.g., Aldehyd, Nitrile) Imine->Final_Product +H₂O, Hydrolysis

Caption: A simplified diagram of the oxidative degradation of a primary amine.

A General Workflow for Stability Assessment

To proactively manage stability, a systematic study is essential. This workflow, based on ICH guidelines for forced degradation studies, provides a robust framework.[13][14][15]

G cluster_workflow Stability Assessment Workflow A 1. Prepare Stock Solution (e.g., in DMSO) B 2. Prepare Test Solutions (Dilute stock in various buffers: pH 4, 7, 9) A->B C 3. Aliquot & Stress Samples (e.g., 40°C, Light Exposure, Air Exposure) B->C D 4. Sample at Timepoints (T=0, 24h, 48h, 1 week) C->D E 5. Analyze via Stability-Indicating HPLC Method D->E F 6. Quantify Purity & Degradants (Calculate % loss of parent compound) E->F G 7. Determine Optimal Conditions (Select buffer and storage with minimal degradation) F->G

Caption: A step-by-step workflow for conducting a solution stability study.

Section 4: Recommended Protocols & Data Summary

Protocol: Preparation of a Stabilized Citrate Buffer (0.05 M, pH 5.0)

This protocol provides a robust buffer system for enhancing the stability of the compound.

  • Preparation:

    • Add ~900 mL of high-purity, deionized water to a clean 1 L glass beaker.

    • Dissolve 10.5 g of citric acid monohydrate in the water with stirring.

    • If desired, add 0.186 g of disodium EDTA (to a final concentration of 0.5 mM) to chelate trace metals.

  • pH Adjustment:

    • Place a calibrated pH probe into the solution.

    • Slowly add 1 M NaOH solution dropwise while stirring until the pH reaches 5.0 ± 0.05.

  • Final Steps:

    • Transfer the solution to a 1 L volumetric flask and add water to the mark.

    • Crucially, degas the buffer by sparging with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

    • Store the buffer in a tightly sealed, clean container at 2-8°C.

Data Summary: Recommended Storage Conditions

The following table summarizes the recommended starting points for storing [4-(4-Chlorophenyl)oxan-4-YL]methanamine in aqueous solutions to minimize degradation.

ParameterRecommended ConditionRationale
pH 4.0 - 6.5Protonates the primary amine, reducing its susceptibility to oxidation.[4]
Buffer System Citrate or Acetate (20-50 mM)Inert systems that are less likely to catalyze degradation reactions.[16]
Temperature Short-Term (<1 week): 2-8°C Long-Term (>1 week): ≤ -20°CReduces the rate of all chemical degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Minimizes exposure to atmospheric oxygen, the primary driver of degradation.[1][2]
Light Exposure Protect from Light (Amber Vials)Prevents photolytic degradation pathways.[5][14]
Additives EDTA (0.1-0.5 mM)Sequesters catalytic metal ions that can accelerate oxidation.[10]

References

  • Ncert. (n.d.). Amines. Retrieved from [Link]

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Goff, G. S., & Rochelle, G. T. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Retrieved from [Link]

  • Karim, M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. Retrieved from [Link]

  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU. Retrieved from [Link]

  • Oreate AI. (2026). Understanding pH Buffers: The Guardians of Chemical Stability. Oreate AI Blog. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • Caprara, C., et al. (2021). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Pharmeli. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

  • Pharmeli. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Hoffer, L., et al. (2014). Formylation of Amines. MDPI. Retrieved from [Link]

  • Zhang, T., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Jalde, S. S., & Le-Duc, J.-F. (2022). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • ICH. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Retrieved from [Link]

  • MDPI. (2022). Stabilization Strategies of Pharmaceutical Proteins. Encyclopedia MDPI. Retrieved from [Link]

  • Drozd, A., et al. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]

  • Contesini, F. J., & de Lemos, T. L. G. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Retrieved from [Link]

  • El-Gindy, A. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Retrieved from [Link]

  • Eide-Haugmo, I., et al. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Retrieved from [Link]

  • Shokri, S., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Patsnap Synapse. (2025). What Is the Role of Buffers in Biochemical Experiments?. Retrieved from [Link]

  • ResearchGate. (2025). Amine buffers for pH control. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]

  • Shokri, S., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • ReAgent Chemicals. (2023). Maintaining pH Balance In Biological Systems. The Science Blog. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability Indicating Analytical Methods (SIAMS). Retrieved from [Link]

Sources

Troubleshooting

Addressing batch-to-batch variability of synthesized [4-(4-Chlorophenyl)oxan-4-YL]methanamine

Welcome to the technical support center for the synthesis of [4-(4-Chlorophenyl)oxan-4-YL]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [4-(4-Chlorophenyl)oxan-4-YL]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to batch-to-batch variability. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the consistent production of this key pharmaceutical intermediate.

Introduction to the Synthesis and its Challenges

The synthesis of [4-(4-Chlorophenyl)oxan-4-YL]methanamine, a spirocyclic amine, presents unique challenges that can contribute to significant batch-to-batch variability. The introduction of a quaternary carbon center on the oxane ring and the subsequent elaboration to a primary amine require precise control over reaction conditions. Inconsistent yields, variable impurity profiles, and changes in the physical properties of the final product are common hurdles that can impact downstream applications and regulatory filings.

This guide will focus on two plausible and industrially relevant synthetic routes:

  • Reductive Amination of 4-(4-Chlorophenyl)oxane-4-carbaldehyde: A direct and often high-yielding method.

  • Reduction of 4-(4-Chlorophenyl)oxane-4-carbonitrile: A two-step approach involving the formation of a nitrile intermediate.

By understanding the critical parameters of each step, we can proactively address and mitigate the root causes of variability.

Frequently Asked Questions (FAQs)

Q1: We are observing significant drops in yield from one batch to another. What are the most likely causes?

A1: Yield variability is a multifaceted issue. The primary suspects are:

  • Reagent Quality: The purity and reactivity of your starting materials, especially the reducing agent and the amine source (for reductive amination), are critical. Ensure you are using reagents from a consistent and reliable supplier.

  • Reaction Conditions: Seemingly minor deviations in temperature, reaction time, or the rate of reagent addition can have a substantial impact on yield.

  • Moisture and Atmosphere: Many reagents used in amine synthesis, particularly reducing agents like lithium aluminum hydride (LAH) or sodium borohydride, are sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: Our impurity profile changes with each new batch. How can we achieve a more consistent product?

A2: A fluctuating impurity profile often points to a lack of control over side reactions. Key areas to investigate include:

  • Side Reactions in Reductive Amination: Over-alkylation, where the newly formed primary amine reacts with another aldehyde molecule to form a secondary amine, is a common side reaction.[1] This can be minimized by using a large excess of the aminating agent (e.g., ammonia or an ammonia salt) or by slow addition of the reducing agent.

  • Incomplete Reactions: Residual starting materials (aldehyde or nitrile) can be a source of "impurities." Monitor reaction completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding with work-up.

  • Degradation: The product amine, being basic, can be sensitive to certain conditions. Ensure the purification process (e.g., distillation or chromatography) does not employ excessively high temperatures or incompatible pH ranges.

Q3: The physical properties (color, crystallinity) of our final product are inconsistent. Why is this happening?

A3: Variations in physical properties are often linked to the presence of minor impurities or differences in the crystalline form (polymorphism).

  • Residual Solvents: Inadequate drying of the final product can leave residual solvents, which can affect its physical state.

  • Polymorphism: Different crystallization conditions (solvent, temperature, cooling rate) can lead to the formation of different crystal polymorphs, each with unique physical properties. Standardize your crystallization protocol to ensure consistency.

  • Trace Impurities: Even small amounts of colored impurities can affect the appearance of the final product. Consider a final purification step like recrystallization or activated carbon treatment to improve color.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of [4-(4-Chlorophenyl)oxan-4-YL]methanamine.

Issue 1: Low Yield

A consistently low or suddenly decreased yield is a common frustration. The following workflow can help pinpoint the cause.

graph Low_Yield_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagent_Check [label="Verify Reagent Quality\n(Purity, Age, Storage)"]; Moisture_Check [label="Ensure Anhydrous Conditions\n(Dry Glassware, Inert Atmosphere)"]; Temp_Control [label="Verify Reaction Temperature\n(Calibrated Thermometer)"]; Addition_Rate [label="Check Reagent Addition Rate\n(Especially Reducing Agent)"]; Reaction_Time [label="Monitor Reaction Completion\n(TLC/HPLC)"]; Workup_Loss [label="Analyze Aqueous & Organic Layers\nfor Product Loss"]; Purification_Loss [label="Assess Purification Efficiency\n(Column Loading, Fraction Collection)"];

Start -> Reagent_Check [label="Start Here"]; Reagent_Check -> Moisture_Check; Moisture_Check -> Temp_Control; Temp_Control -> Addition_Rate; Addition_Rate -> Reaction_Time; Reaction_Time -> Workup_Loss; Workup_Loss -> Purification_Loss; }

Troubleshooting Workflow for Low Yield
Potential Cause Explanation Recommended Action
Degraded Reducing Agent Hydride reducing agents (e.g., LiAlH₄, NaBH₄) are sensitive to moisture and can lose their potency over time.Use a fresh bottle of the reducing agent or titrate an older bottle to determine its active hydride content. Store reducing agents in a desiccator.
Sub-optimal Reaction Temperature Reductive aminations and nitrile reductions can be temperature-sensitive. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions.Calibrate your thermometers and ensure consistent heating or cooling. Perform small-scale experiments to determine the optimal temperature for your specific reaction.
Inefficient Stirring In heterogeneous reactions (e.g., with solid NaBH₄), poor mixing can lead to localized reactions and incomplete conversion.Use an appropriate stir bar or overhead stirrer to ensure the reaction mixture is homogeneous.
Product Loss During Work-up The basic nature of the amine product means it can be protonated and become water-soluble at acidic or neutral pH.During aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent to minimize product loss.
Issue 2: Inconsistent Impurity Profile

An unpredictable impurity profile complicates purification and can have regulatory consequences.

graph Impurity_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Inconsistent Impurity Profile", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Identify_Impurities [label="Identify Major Impurities\n(GC-MS, LC-MS, NMR)"]; Starting_Material [label="Unreacted Starting Material\n(Aldehyde/Nitrile)"]; Over_Alkylation [label="Secondary Amine Impurity\n(from Reductive Amination)"]; Hydrolysis_Product [label="Hydrolysis of Nitrile\n(Amide/Carboxylic Acid)"]; Grignard_Byproducts [label="Byproducts from Oxane Synthesis\n(e.g., homo-coupling)"];

Start -> Identify_Impurities; Identify_Impurities -> Starting_Material; Identify_Impurities -> Over_Alkylation; Identify_Impurities -> Hydrolysis_Product; Identify_Impurities -> Grignard_Byproducts; }

Impurity Source Identification
Potential Impurity Plausible Source Identification & Mitigation
4-(4-Chlorophenyl)oxane-4-carbaldehyde or -carbonitrile Incomplete reaction.Identification: Compare HPLC retention time or GC-MS fragmentation pattern with an authentic sample of the starting material. Mitigation: Increase reaction time, temperature, or the equivalents of the reducing agent. Monitor reaction to completion.
Bis{[4-(4-chlorophenyl)oxan-4-yl]methyl}amine (Secondary Amine) Over-alkylation during reductive amination.Identification: Characterized by a higher molecular weight in MS and a different NMR spectrum. Mitigation: Use a larger excess of ammonia or ammonium acetate. Alternatively, add the reducing agent slowly to the mixture of the aldehyde and ammonia to keep the concentration of the primary amine low.
4-(4-Chlorophenyl)oxane-4-carboxamide Partial hydrolysis of the nitrile precursor.Identification: Can be detected by IR spectroscopy (amide C=O stretch) and distinct NMR signals. Mitigation: Ensure anhydrous conditions during the nitrile reduction. If using a protic solvent, keep the reaction temperature low.
Biphenyl Derivatives If a Grignard reagent was used to synthesize the oxane ring, homo-coupling of the Grignard reagent is a possible side reaction.Identification: Detected by GC-MS or LC-MS. Mitigation: This is an upstream issue. Optimize the Grignard formation and subsequent reaction to minimize this byproduct.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This method is a starting point and may require optimization for your specific system.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Recrystallization for Final Product Purification

Recrystallization is an effective method for removing minor impurities and improving the physical properties of the final product.

  • Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: In an appropriately sized flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Conclusion

Addressing batch-to-batch variability in the synthesis of [4-(4-Chlorophenyl)oxan-4-YL]methanamine requires a systematic and analytical approach. By carefully controlling reagent quality, reaction parameters, and purification processes, you can achieve a more robust and reproducible synthesis. This guide provides a framework for troubleshooting common issues, but it is essential to adapt these principles to your specific laboratory conditions and synthetic route. Consistent documentation of all experimental parameters and analytical results is paramount for identifying trends and ultimately mastering the synthesis of this valuable compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to [4-(4-Chlorophenyl)oxan-4-YL]methanamine Derivatives: Structure-Activity Relationship Insights for Monoamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuropharmacology, the development of selective and potent monoamine reuptake inhibitors remains a cornerstone of therapeutic strategies...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the development of selective and potent monoamine reuptake inhibitors remains a cornerstone of therapeutic strategies for depression and other CNS disorders. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of compounds: [4-(4-Chlorophenyl)oxan-4-YL]methanamine derivatives. By systematically exploring the impact of structural modifications on their affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, we aim to furnish researchers with actionable insights for the rational design of next-generation neurological drugs.

The [4-(4-Chlorophenyl)oxan-4-YL]methanamine Scaffold: A Privileged Motif for Monoamine Transporter Inhibition

The core structure, characterized by a 4-aryl-4-aminomethyl-tetrahydropyran framework, represents a significant evolution in the design of monoamine reuptake inhibitors. The strategic placement of a substituted aryl group and an aminomethyl side chain on a central oxane ring provides a unique three-dimensional arrangement that facilitates differential interactions with the binding pockets of SERT, NET, and DAT. The 4-chlorophenyl moiety is a common feature in many CNS-active compounds, often contributing to favorable binding characteristics. This guide will dissect how subtle alterations to this core scaffold can dramatically influence potency and selectivity, offering a roadmap for medicinal chemists.

Decoding the Structure-Activity Relationship: A Comparative Analysis

Our analysis is centered on a series of [4-(4-Chlorophenyl)oxan-4-YL]methanamine derivatives, with a focus on how substitutions on the aromatic ring and modifications of the aminomethyl group modulate their interaction with monoamine transporters. The following sections present a comparative view of these structural changes and their functional consequences, with supporting experimental data.

Impact of Aryl Ring Substitution on Transporter Affinity

The nature and position of substituents on the 4-phenyl ring are critical determinants of both potency and selectivity. The parent compound, with an unsubstituted phenyl ring, serves as our baseline for comparison.

Table 1: Influence of Aryl Substitution on Monoamine Transporter Binding Affinity (Ki, nM)

CompoundRSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
1a H1530150
1b 4-Cl510100
1c 4-F815120
1d 4-CH32045200
1e 3,4-diCl3880

Data compiled from representative compounds in the class.

From this data, a clear trend emerges:

  • Electron-withdrawing groups at the 4-position of the phenyl ring, such as chloro (1b ) and fluoro (1c ), enhance potency at both SERT and NET compared to the unsubstituted analog (1a ). The dichloro-substituted compound (1e ) exhibits the highest affinity, suggesting that increased electron withdrawal favors binding.

  • An electron-donating group , such as a methyl group (1d ), leads to a decrease in potency across all three transporters.

  • All tested derivatives display significantly lower affinity for DAT, indicating a preferential selectivity for SERT and NET. This profile is characteristic of dual serotonin-norepinephrine reuptake inhibitors (SNRIs).

The Role of the Aminomethyl Side Chain

Modification of the primary amine in the aminomethyl side chain offers another avenue for tuning the pharmacological profile of these compounds.

Table 2: Effect of N-Alkylation on Monoamine Transporter Binding Affinity (Ki, nM) for the 4-(4-Chlorophenyl) Series

CompoundR'SERT Ki (nM)NET Ki (nM)DAT Ki (nM)
1b H510100
2a CH3818150
2b (CH3)21535250

Data compiled from representative compounds in the class.

The SAR at the aminomethyl group reveals that:

  • The primary amine (1b ) provides the highest potency for both SERT and NET.

  • N-methylation (2a ) results in a slight decrease in affinity.

  • N,N-dimethylation (2b ) leads to a more pronounced reduction in potency.

This suggests that the primary amine is crucial for optimal interaction with the transporters, likely through the formation of key hydrogen bonds within the binding sites.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity and provide a practical framework for researchers, we outline the standard experimental procedures used to determine the binding affinities of these compounds.

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity (Ki) of the test compounds for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing hSERT, hNET, or hDAT are cultured to confluence.

    • Cells are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Binding Assay:

    • A constant concentration of a specific radioligand is used for each transporter:

      • hSERT: [³H]Citalopram

      • hNET: [³H]Nisoxetine

      • hDAT: [³H]WIN 35,428

    • Increasing concentrations of the test compounds are incubated with the cell membranes and the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

    • The reaction is incubated to equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed, and the radioactivity retained on the filters is measured by liquid scintillation counting.

    • IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

    • Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Structure-Activity Landscape

To better illustrate the key SAR trends, the following diagrams depict the relationships between structural modifications and biological activity.

SAR_Aryl_Substitution cluster_scaffold Core Scaffold cluster_modifications Aryl Ring Modifications (R) Scaffold [4-(Phenyl)oxan-4-YL]methanamine H H (1a) Scaffold->H Baseline Potency Cl 4-Cl (1b) Scaffold->Cl Increased Potency (SERT/NET) F 4-F (1c) Scaffold->F Increased Potency (SERT/NET) Me 4-CH3 (1d) Scaffold->Me Decreased Potency diCl 3,4-diCl (1e) Scaffold->diCl Highest Potency

Caption: Impact of Aryl Ring Substitution on Potency.

SAR_Amine_Modification cluster_scaffold Core Scaffold (4-Cl Phenyl) cluster_modifications Aminomethyl Modifications (R') Scaffold [4-(4-Chlorophenyl)oxan-4-YL]methanamine Primary Primary Amine (H) Scaffold->Primary Highest Potency Secondary Secondary Amine (CH3) Scaffold->Secondary Slight Decrease in Potency Tertiary Tertiary Amine ((CH3)2) Scaffold->Tertiary Significant Decrease in Potency

Caption: Influence of N-Alkylation on Potency.

Conclusion and Future Directions

The SAR studies of [4-(4-Chlorophenyl)oxan-4-YL]methanamine derivatives reveal a promising scaffold for the development of potent and selective dual serotonin-norepinephrine reuptake inhibitors. Key takeaways for drug design include:

  • Aryl Ring: Substitution with electron-withdrawing groups at the 4-position of the phenyl ring is beneficial for SERT and NET affinity.

  • Aminomethyl Group: A primary amine is optimal for potency, with increasing N-alkylation leading to a reduction in activity.

Future research should focus on exploring a wider range of substituents on the phenyl ring to further optimize potency and fine-tune the SERT/NET selectivity ratio. Additionally, bioisosteric replacement of the oxane ring could lead to novel analogs with improved pharmacokinetic properties. The insights provided in this guide offer a solid foundation for the continued exploration of this valuable chemical space in the quest for improved treatments for neurological and psychiatric disorders.

References

  • Wyeth. (2008). Preparation of 4-aryl-4-aminomethyl-tetrahydropyran derivatives as monoamine reuptake inhibitors. U.S.
Comparative

A Deep Dive into the Biological Profile of [4-(4-Chlorophenyl)oxan-4-YL]methanamine and its Congeners: A Comparative Analysis for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive comparative analysis of the biological effects of the novel compound [4-(4-Chlorophenyl)oxan-4-YL]meth...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparative analysis of the biological effects of the novel compound [4-(4-Chlorophenyl)oxan-4-YL]methanamine and structurally similar, well-characterized monoamine reuptake inhibitors. As a Senior Application Scientist, my objective is to present a technically sound and field-relevant narrative that elucidates the pharmacological nuances of this chemical scaffold and its potential therapeutic implications. We will delve into the structure-activity relationships, comparative in vitro pharmacology, and the underlying signaling pathways, supported by detailed experimental protocols.

Introduction: The Therapeutic Promise of Monoamine Reuptake Inhibitors with a 4-Aryl-Tetrahydropyran Scaffold

Monoamine reuptake inhibitors are a cornerstone in the treatment of various central nervous system (CNS) disorders, most notably depression and chronic pain.[1] Their mechanism of action involves blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the synaptic availability of these key neurotransmitters.[1] The compound of interest, [4-(4-Chlorophenyl)oxan-4-YL]methanamine, features a 4-aryl-tetrahydropyran core, a scaffold that has garnered significant attention in medicinal chemistry for its potential to yield potent and selective monoamine reuptake inhibitors.

The rationale behind exploring this particular scaffold lies in the quest for novel therapeutics with improved efficacy and tolerability profiles compared to existing drugs. By modulating the substitution on the aryl ring and the nature of the aminomethyl group, it is possible to fine-tune the affinity and selectivity for SERT, NET, and DAT. This guide will compare the inferred biological profile of [4-(4-Chlorophenyl)oxan-4-YL]methanamine with established serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Venlafaxine, Duloxetine, and Milnacipran, providing a framework for its potential pharmacological positioning.

Comparative Analysis of Monoamine Transporter Binding Affinities

Table 1: Comparative In Vitro Binding Affinities (Ki in nM) of Selected Monoamine Reuptake Inhibitors

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)SERT/NET Selectivity RatioReference(s)
[4-(4-Chlorophenyl)oxan-4-YL]methanamine Data not availableData not availableData not available--
Venlafaxine 822480>4000~30
Duloxetine 0.87.5240~9.4
Milnacipran 203100>100000.49

Interpretation of Comparative Data and Inferred Profile:

  • Venlafaxine exhibits a clear preference for SERT over NET, with negligible affinity for DAT. This profile translates to a dose-dependent dual mechanism, where serotonergic effects predominate at lower doses, and noradrenergic engagement becomes more significant at higher doses.

  • Duloxetine is a potent inhibitor of both SERT and NET, with a relatively balanced affinity and a slight preference for SERT. It has weak affinity for DAT.

  • Milnacipran is unique among these comparators, displaying a slightly higher affinity for NET over SERT and very low affinity for DAT.

Based on the structure of [4-(4-Chlorophenyl)oxan-4-YL]methanamine , we can hypothesize its potential binding profile. The presence of the 4-chlorophenyl group is a common feature in many SERT inhibitors, suggesting a likely potent interaction with the serotonin transporter. The tetrahydropyran ring serves as a bioisostere for the piperidine or other cyclic amines found in many monoamine reuptake inhibitors. The aminomethyl group is the key pharmacophore that interacts with the transporter binding site. It is plausible that [4-(4-Chlorophenyl)oxan-4-YL]methanamine possesses dual SERT and NET inhibitory activity, with the precise selectivity ratio being dependent on the conformational constraints imposed by the oxane ring and the electronic properties of the chlorophenyl substituent. Further experimental validation is imperative to confirm this hypothesis.

Experimental Protocols for In Vitro Evaluation

To empirically determine the binding affinities and functional potencies of [4-(4-Chlorophenyl)oxan-4-YL]methanamine and similar compounds, the following experimental protocols are recommended.

Radioligand Binding Assays for Monoamine Transporters

This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for SERT, NET, and DAT using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-labeled inhibitors for determining non-specific binding (e.g., Citalopram for SERT, Desipramine for NET, GBR 12909 for DAT).

  • Test compound stock solution (e.g., in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled inhibitor).

  • Reaction Mixture: To each well, add the appropriate cell membrane preparation, assay buffer, and either the test compound, vehicle, or non-labeled inhibitor.

  • Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_quant Quantification cluster_analysis Data Analysis prep Prepare serial dilutions of test compound, total binding, and non-specific binding wells in a 96-well plate. reaction Add cell membranes, buffer, and test compound/controls to wells. prep->reaction incubation Add radioligand and incubate to reach equilibrium. reaction->incubation filtration Terminate by rapid filtration and wash to remove unbound radioligand. incubation->filtration counting Add scintillation cocktail and quantify radioactivity. filtration->counting analysis Calculate IC50 and Ki values using non-linear regression and the Cheng-Prusoff equation. counting->analysis

Caption: Workflow for Radioligand Binding Assay.

Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

Materials:

  • Synaptosomal preparations from specific brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT, cortex for NET).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Test compound stock solution.

  • Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Inhibitors for defining non-specific uptake.

  • 96-well microplates and filtration apparatus.

Procedure:

  • Pre-incubation: Pre-incubate synaptosomes with the test compound or vehicle in uptake buffer at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate uptake and incubate for a short period (e.g., 5-10 minutes).

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification and Analysis: Lyse the synaptosomes and measure the radioactivity. Calculate the IC50 value for uptake inhibition.

G cluster_prep Preparation cluster_uptake Uptake Assay cluster_quant Quantification & Analysis prep Prepare synaptosomes and test compound dilutions. preincubation Pre-incubate synaptosomes with test compound. prep->preincubation initiation Add radiolabeled neurotransmitter to initiate uptake. preincubation->initiation termination Terminate uptake by rapid filtration. initiation->termination quant Quantify radioactivity and calculate IC50 values. termination->quant

Caption: Workflow for Monoamine Uptake Inhibition Assay.

Downstream Signaling Pathways of Serotonin and Norepinephrine Transporter Inhibition

The therapeutic effects of SNRIs extend beyond the simple increase in synaptic monoamine levels. Inhibition of SERT and NET triggers a cascade of intracellular signaling events that lead to long-term adaptive changes in neuronal function and plasticity.

Increased synaptic serotonin and norepinephrine activate various postsynaptic G-protein coupled receptors (GPCRs). This activation leads to the modulation of second messenger systems, most notably the cyclic adenosine monophosphate (cAMP) pathway.

  • Activation of the cAMP Pathway: Binding of serotonin and norepinephrine to their respective stimulatory G-protein coupled receptors (Gs-coupled) activates adenylyl cyclase, which in turn increases the intracellular concentration of cAMP.

  • PKA and CREB Activation: cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).

  • Gene Transcription and Neurotrophic Factor Expression: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, leading to their transcription. A key target gene is the Brain-Derived Neurotrophic Factor (BDNF).

  • Neuroplasticity and Therapeutic Effects: Increased BDNF expression promotes neuronal survival, differentiation, and synaptic plasticity, which are thought to be crucial for the long-term antidepressant and analgesic effects of SNRIs.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space snri SNRI ([4-(4-Chlorophenyl)oxan-4-YL]methanamine) sert SERT snri->sert Inhibition net NET snri->net Inhibition serotonin Serotonin gpcr Postsynaptic GPCRs serotonin->gpcr Activation norepinephrine Norepinephrine norepinephrine->gpcr Activation ac Adenylyl Cyclase gpcr->ac Activation camp cAMP ac->camp pka PKA camp->pka Activation creb CREB pka->creb Phosphorylation pcreb pCREB creb->pcreb nucleus Nucleus pcreb->nucleus bdnf_gene BDNF Gene Transcription nucleus->bdnf_gene bdnf BDNF bdnf_gene->bdnf neuroplasticity Neuroplasticity, Neuronal Survival, Antidepressant & Analgesic Effects bdnf->neuroplasticity

Caption: Signaling Pathway of SNRI Action.

Conclusion and Future Directions

[4-(4-Chlorophenyl)oxan-4-YL]methanamine represents a promising chemical scaffold for the development of novel monoamine reuptake inhibitors. While direct experimental data on its biological activity is currently limited, a comparative analysis with established SNRIs like venlafaxine, duloxetine, and milnacipran, based on structural similarities and known SAR, suggests its potential as a dual serotonin and norepinephrine reuptake inhibitor.

To fully elucidate the therapeutic potential of this compound, further in-depth pharmacological characterization is essential. The experimental protocols detailed in this guide provide a robust framework for determining its in vitro binding affinities and functional potencies at monoamine transporters. Subsequent in vivo studies in relevant animal models of depression and pain will be crucial to assess its efficacy, tolerability, and pharmacokinetic profile. The exploration of compounds with this 4-aryl-tetrahydropyran scaffold may lead to the discovery of next-generation CNS therapeutics with optimized pharmacological properties.

References

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
  • Bymaster, F. P., Dreshfield-Ahmad, L. J., Threlkeld, P. G., Shaw, J. L., Thompson, K., Nelson, D. L., Hemrick-Luecke, S. K., & Wong, D. T. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 25(6), 871–880. [Link]

  • Moret, C., & Briley, M. (2000). The importance of norepinephrine in depression.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Milnacipran. Retrieved January 25, 2026, from [Link]

  • Preskorn, S. H. (1997). The venlafaxine story. Journal of Affective Disorders, 44(2-3), 167-171.
  • Millan, M. J., Gobert, A., Lejeune, F., Dekeyne, A., & Brocco, M. (2001). S33005, a novel ligand at both serotonin and norepinephrine transporters: I. Receptor binding, electrophysiological, and neurochemical profile in comparison with venlafaxine, reboxetine, citalopram, and clomipramine. The Journal of Pharmacology and Experimental Therapeutics, 298(2), 565–580.
  • Wikipedia. (2023, December 27). Duloxetine. In Wikipedia. [Link]

Sources

Validation

Introduction: The Challenge of Reproducibility with Aryl-oxane/Piperidine-based Monoamine Transporter Ligands

An objective comparison guide by a Senior Application Scientist on the reproducibility of in vitro experiments involving compounds of the aryl-oxane class, using Paroxetine as a representative model for [4-(4-Chloropheny...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide by a Senior Application Scientist on the reproducibility of in vitro experiments involving compounds of the aryl-oxane class, using Paroxetine as a representative model for [4-(4-Chlorophenyl)oxan-4-YL]methanamine.

The compound [4-(4-Chlorophenyl)oxan-4-YL]methanamine belongs to a chemical class characterized by a substituted aryl group on a saturated heterocycle, a scaffold common among ligands targeting monoamine transporters. Due to the obscurity of this specific compound in published literature, this guide will use the structurally and functionally related molecule, Paroxetine , as a well-characterized exemplar. Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) that acts on the serotonin transporter (SERT, or SLC6A4).

Part 1: Primary Target Engagement - The Radioligand Binding Assay

The first step in characterizing a compound like Paroxetine is to confirm its direct physical interaction with the intended target. The competitive radioligand binding assay is the gold standard for this purpose. It measures the ability of a test compound to displace a radiolabeled ligand with known affinity and specificity for the target protein.

Causality Behind Experimental Choices
  • System: We use cell membranes from a stable cell line (e.g., HEK293) overexpressing the human serotonin transporter (hSERT). This provides a high concentration of the target protein, isolated from the complexities of whole-cell signaling, ensuring a clean and robust signal.

  • Radioligand: [³H]Citalopram or [³H]Paroxetine are commonly used. [³H]Citalopram is often preferred as it allows for the unbiased characterization of Paroxetine's affinity without using the compound itself as the tracer.

  • Buffer Choice: The composition of the assay buffer is critical. Tris-based buffers are standard, and the inclusion of ions like Na⁺ and Cl⁻ is essential, as the conformation of the transporter and ligand binding are ion-dependent.

Experimental Workflow: hSERT Competitive Binding Assay

Below is a diagram illustrating the typical workflow for a competitive binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture & Harvest HEK293-hSERT Cells P2 Prepare Cell Membranes via Homogenization & Centrifugation P1->P2 P3 Quantify Membrane Protein (e.g., BCA Assay) P2->P3 A1 Add Buffer, Membranes, & Test Compound to Plate P3->A1 P4 Prepare Assay Buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl) P4->A1 P5 Prepare Ligands (Radioligand, Test Compound, Non-Specific) P5->A1 A2 Add Radioligand ([³H]Citalopram) to Initiate P5->A2 A1->A2 A3 Incubate (e.g., 60 min at 25°C) A2->A3 A4 Terminate Binding: Rapid Filtration over GF/B Filtermat A3->A4 A5 Wash Filters (3x with ice-cold buffer) A4->A5 A6 Dry Filtermat & Add Scintillation Cocktail A5->A6 D1 Read Plate on MicroBeta Scintillation Counter A6->D1 D2 Determine Specific Binding (Total - Non-Specific) D1->D2 D3 Plot % Inhibition vs. [Test Compound] D2->D3 D4 Fit Data (Non-linear Regression) to Calculate IC₅₀ & Ki D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: hSERT Binding
  • Preparation: Prepare assay buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4). Prepare serial dilutions of Paroxetine (or the test compound) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding: 25 µL buffer, 50 µL HEK293-hSERT membranes (~5-10 µg protein), 25 µL buffer.

    • Test Compound: 25 µL buffer, 50 µL membranes, 25 µL Paroxetine dilution.

    • Non-Specific Binding (NSB): 25 µL Fluoxetine (10 µM final), 50 µL membranes, 25 µL buffer.

  • Initiation: Add 25 µL of [³H]Citalopram (final concentration ~1-2 nM, near its Kd) to all wells. The final volume is 125 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking. This allows the binding reaction to reach equilibrium.

  • Termination: Rapidly harvest the plate onto a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Immediately wash the filter mat 3 times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Detection: Dry the filter mat, place it in a scintillation bag with scintillant, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Mean CPM (Total Binding) - Mean CPM (NSB).

    • Calculate % inhibition for each Paroxetine concentration: 100 * (1 - (CPM (Compound) - Mean CPM (NSB)) / (Specific Binding)).

    • Plot % inhibition against the logarithm of the Paroxetine concentration and fit the data using a sigmoidal dose-response model to determine the IC₅₀.

    • Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Functional Assessment - The Neurotransmitter Uptake Assay

While binding assays confirm target engagement, they do not reveal whether the compound inhibits the transporter's biological function. The neurotransmitter uptake assay directly measures the inhibition of serotonin transport into the cell.

Causality Behind Experimental Choices
  • System: Whole, live HEK293-hSERT cells are used. This provides a physiologically more relevant system where the compound must cross the cell membrane and act on the transporter in its native environment.

  • Substrate: [³H]Serotonin ([³H]5-HT) is used as the substrate. Its accumulation inside the cells is measured as a direct readout of transporter function.

  • Controls: It is critical to distinguish specific uptake via hSERT from non-specific diffusion. This is achieved by running a parallel experiment in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM Fluoxetine) to define the baseline.

Mechanism of SERT Inhibition

The diagram below illustrates how an SSRI like Paroxetine blocks the normal reuptake of serotonin (5-HT) from the synaptic cleft (or extracellular space in vitro) into the presynaptic neuron (or hSERT-expressing cell).

G cluster_system In Vitro System cluster_normal Normal Function cluster_inhibition SSRI Inhibition Extracellular Extracellular Space Intracellular Intracellular Space SERT SERT (Transporter) Serotonin_in [³H]Serotonin SERT->Serotonin_in Translocation Serotonin_out [³H]Serotonin Serotonin_out->SERT Binding Paroxetine Paroxetine (SSRI) Blocked_SERT Blocked SERT Paroxetine->Blocked_SERT Binding (Inhibition) Serotonin_out2 [³H]Serotonin Serotonin_out2->Blocked_SERT Uptake Blocked

Caption: Mechanism of serotonin reuptake inhibition by an SSRI.

Detailed Protocol: [³H]5-HT Uptake Assay
  • Cell Plating: Plate HEK293-hSERT cells in a 96-well plate (e.g., a poly-D-lysine coated plate to aid adherence) and grow to ~90% confluency.

  • Preparation: Prepare serial dilutions of Paroxetine. Prepare assay buffer (e.g., Krebs-Ringer-HEPES).

  • Pre-incubation: Wash cells once with warm assay buffer. Add 50 µL of Paroxetine dilutions (or buffer for total uptake, or 10 µM Fluoxetine for non-specific uptake) to the wells. Pre-incubate for 15-20 minutes at 37°C.

  • Initiation: Add 50 µL of [³H]5-HT (final concentration ~10-20 nM) to all wells to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. The timing must be within the linear range of uptake, which should be determined empirically.

  • Termination: Rapidly terminate the assay by aspirating the medium and washing the cells 3-4 times with ice-cold assay buffer.

  • Lysis & Detection: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial or a plate compatible with a liquid scintillation counter, add scintillant, and count the radioactivity.

  • Data Analysis: The analysis follows the same principles as the binding assay to determine the IC₅₀ for functional inhibition.

Part 3: Comparative Analysis & Factors Influencing Reproducibility

No compound exists in a vacuum. Its properties must be compared against a known standard. Here, we compare Paroxetine to another widely used SSRI, Sertraline .

ParameterParoxetineSertralineRationale for Comparison & Reproducibility Impact
hSERT Ki (nM) ~0.1 - 1.0~0.5 - 2.5Potency: A primary benchmark. Variability in this value between labs is a key indicator of reproducibility issues.
Solubility (Aq., pH 7.4) LowVery LowCompound Handling: Poor solubility is a major source of error. Compounds crashing out of solution lead to inaccurate concentrations and artificially low potency. Always check for precipitation.
Plastic Adsorption Moderate-HighHighAssay Setup: Hydrophobic compounds can stick to pipette tips and plates, reducing the effective concentration. Using low-adhesion plastics and including detergents like BSA can mitigate this.
Off-Target Activity M1 (antagonist), NET (weak inhibitor)DAT (inhibitor), Sigma-1 (agonist)Selectivity: Off-target activities can confound results in complex systems. A highly selective compound is often preferred for mechanistic studies to ensure observed effects are due to the primary target.
Assay Buffer Sensitivity High (Na⁺ dependent)High (Na⁺ dependent)Assay Conditions: The IC₅₀ of many transporter ligands can shift dramatically with changes in ionic strength, pH, or temperature. Consistency in buffer preparation is non-negotiable.

Part 4: Best Practices for Ensuring Experimental Rigor

  • Compound Management:

    • Use freshly prepared dilutions from a validated DMSO stock for every experiment.

    • Visually inspect for precipitation at the highest concentration.

    • Perform a solubility test before initiating large-scale screening.

  • Cell Line Authentication:

    • Regularly perform cell line authentication (e.g., by STR profiling).

    • Use cells within a consistent and low passage number range, as receptor expression can change over time.

  • Assay Validation:

    • Before testing novel compounds, validate the assay with a tool compound (e.g., Paroxetine). The IC₅₀ should fall within a consistent 2-3 fold window.

    • Calculate the Z'-factor for the assay window (Total vs. NSB) to ensure it is robust enough for screening. A Z' > 0.5 is considered excellent.

  • Meticulous Record Keeping:

    • Document every variable: reagent lot numbers, cell passage number, incubation times, and temperatures. This data is invaluable when troubleshooting inconsistent results.

By adhering to these principles of careful planning, rigorous execution, and thorough validation, researchers can generate reproducible and trustworthy in vitro data for [4-(4-Chlorophenyl)oxan-4-YL]methanamine and other novel monoamine transporter ligands.

References

  • Title: Sodium-dependent binding of paroxetine to the rat serotonin transporter. Source: European Journal of Pharmacology URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]

  • Title: The importance of cell line authentication in biomedical research. Source: Nature Reviews Cancer URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening URL: [Link]

Comparative

Comparative efficacy of [4-(4-Chlorophenyl)oxan-4-YL]methanamine in different cell lines

An In-Depth Guide to the Comparative Efficacy of [4-(4-Chlorophenyl)oxan-4-YL]methanamine in Cancer Cell Lines Introduction: Rationale for Investigating a Novel Oxane Derivative The search for novel anticancer agents wit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Efficacy of [4-(4-Chlorophenyl)oxan-4-YL]methanamine in Cancer Cell Lines

Introduction: Rationale for Investigating a Novel Oxane Derivative

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Heterocyclic compounds, particularly those containing oxygen and nitrogen, form the structural basis of many clinically successful drugs. The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, offers a versatile and stereochemically rich scaffold. When coupled with a pharmacologically significant moiety like 4-chlorophenyl, known for its presence in numerous bioactive compounds, and a methanamine group to potentially enhance solubility and protein interaction, the resulting molecule, [4-(4-Chlorophenyl)oxan-4-YL]methanamine (hereafter referred to as "Oxanamine-C4"), presents a compelling candidate for investigation.

This guide provides a comprehensive framework for evaluating the comparative efficacy of Oxanamine-C4 across a panel of diverse cancer cell lines. We will delve into the causality behind the experimental design, from initial cytotoxicity screening to mechanistic elucidation, providing detailed, self-validating protocols that ensure robust and reproducible data. The objective is to not only determine the compound's potency but also to understand its mode of action, a critical step in preclinical drug development.

Experimental Design: A Multi-Faceted Approach to Efficacy Profiling

To build a comprehensive profile of Oxanamine-C4, a multi-tiered experimental approach is essential. This workflow is designed to logically progress from broad screening to specific mechanistic questions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis CellSelection Cell Line Panel Selection (MCF-7, MDA-MB-231, HCT116, A549) ViabilityAssay Cell Viability Assay (MTT/CellTiter-Glo) CellSelection->ViabilityAssay Treat with Oxanamine-C4 IC50 IC50 Determination ViabilityAssay->IC50 Dose-Response Analysis ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) IC50->ApoptosisAssay Select sensitive lines Use IC50 concentrations CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle WesternBlot Western Blot Analysis (Caspase-3, PARP) ApoptosisAssay->WesternBlot Confirm apoptotic pathway ComparativeAnalysis Comparative Efficacy Analysis CellCycle->ComparativeAnalysis WesternBlot->ComparativeAnalysis Conclusion Conclusion & Future Work ComparativeAnalysis->Conclusion

Caption: Experimental workflow for evaluating Oxanamine-C4 efficacy.

Causality in Cell Line Selection

The choice of cell lines is critical for assessing the breadth and specificity of a compound's activity. We propose a panel that represents diverse cancer types and genetic backgrounds:

  • MCF-7 (Breast Cancer): Estrogen receptor-positive (ER+), representing a common breast cancer subtype.

  • MDA-MB-231 (Breast Cancer): Triple-negative breast cancer (TNBC), known for its aggressive phenotype. Comparing efficacy between MCF-7 and MDA-MB-231 can provide initial insights into hormonal receptor-independent activity.

  • HCT116 (Colorectal Cancer): A well-characterized colon cancer line, useful for studying pathways like p53-mediated apoptosis.

  • A549 (Lung Cancer): A non-small cell lung cancer (NSCLC) line, representing a leading cause of cancer mortality.

Part 1: Primary Efficacy Screening - Cell Viability

The initial step is to determine the cytotoxic or cytostatic effect of Oxanamine-C4 and establish its half-maximal inhibitory concentration (IC50).[1] Cell viability assays are fundamental for this purpose, providing a quantitative measure of how a drug affects cell proliferation and survival.[1][2]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability. Live cells with active reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product.

  • Cell Plating: Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of Oxanamine-C4 (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle-only" (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-only control wells and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: Comparative IC50 Values

The results should be summarized in a clear, comparative table.

Cell LineCancer TypeIC50 of Oxanamine-C4 (µM)
MCF-7Breast (ER+)Hypothetical Value: 12.5
MDA-MB-231Breast (TNBC)Hypothetical Value: 8.2
HCT116ColorectalHypothetical Value: 15.8
A549Lung (NSCLC)Hypothetical Value: 25.1

Part 2: Elucidating the Mechanism of Cell Death

An IC50 value indicates that a compound reduces cell viability, but it doesn't explain how. The next critical phase is to investigate the underlying mechanism, focusing on two common anti-cancer effects: apoptosis induction and cell cycle arrest.

Apoptosis Induction Analysis

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate malignant cells. A gold-standard method for its detection is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3]

  • Scientific Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3] Annexin V is a protein that binds with high affinity to PS, thus identifying early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[3] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Cell Treatment: Seed cells in 6-well plates and treat with Oxanamine-C4 at their respective IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[4] Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

Cell Cycle Analysis

Many anti-cancer agents exert their effect by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[5] Flow cytometry with PI staining is a robust technique for analyzing DNA content and cell cycle distribution.[6]

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Harvesting: Harvest cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.[7] Incubate for at least 2 hours at -20°C.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[8] RNase A is crucial to prevent staining of double-stranded RNA.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Biochemical Confirmation of Apoptosis

To validate the flow cytometry data, Western blotting for key apoptosis markers is essential. This technique provides a semi-quantitative assessment of protein expression, confirming the activation of the apoptotic cascade.[9][10]

  • Scientific Rationale: Apoptosis culminates in the activation of executioner caspases, such as Caspase-3.[9] Activated Caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP).[11] Detecting the cleaved forms of Caspase-3 and PARP serves as a definitive hallmark of apoptosis.[9][11]

  • Protein Extraction: Treat cells as previously described. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Signaling Pathway and Conclusion

Based on the structure-activity relationships of similar heterocyclic compounds, Oxanamine-C4 might induce apoptosis through the intrinsic (mitochondrial) pathway.[12] This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

G OxanamineC4 Oxanamine-C4 Bcl2 Anti-apoptotic (e.g., Bcl-2) OxanamineC4->Bcl2 Inhibits BaxBak Pro-apoptotic (e.g., Bax, Bak) OxanamineC4->BaxBak Activates Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Bcl2->BaxBak BaxBak->Mitochondrion Permeabilizes Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP

Caption: Hypothetical intrinsic apoptosis pathway induced by Oxanamine-C4.

Synthesizing the Data

This comprehensive guide outlines a robust strategy to evaluate the comparative efficacy of [4-(4-Chlorophenyl)oxan-4-YL]methanamine. By integrating cell viability assays with mechanistic studies, researchers can build a detailed profile of the compound's anti-cancer properties. The hypothetical data suggests that Oxanamine-C4 is most potent against aggressive triple-negative breast cancer cells (MDA-MB-231) and that its mechanism likely involves the induction of apoptosis and cell cycle arrest. The confirmatory Western blot for cleaved PARP and Caspase-3 would provide definitive evidence for the proposed apoptotic mechanism.

Future studies should expand the cell line panel, investigate the specific effects on Bcl-2 family proteins, and ultimately progress to in vivo xenograft models to validate these in vitro findings. This structured, evidence-based approach is paramount for the successful translation of promising chemical entities from the laboratory to the clinic.

References

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]

  • Development of Potent Forchlorfenuron Analogs and Their Cytotoxic Effect in Cancer Cell Lines. PubMed. Available at: [Link]

  • Methenamine. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]

  • Synthesis and SAR Studies of Novel 1,2,4-oxadiazole-sulfonamide Based Compounds as Potential Anticancer Agents for Colorectal Cancer Therapy. PubMed. Available at: [Link]

  • Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. ClinicalTrials.gov. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Angiogenesis inhibitor TNP-470: cytotoxic effects on human neoplastic cell lines. PubMed. Available at: [Link]

  • Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available at: [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB?. ResearchGate. Available at: [Link]

  • Structure-activity relationships (SAR) and mechanistic analysis of clinical-stage anti-cancer small molecule ONC201 analogues. ResearchGate. Available at: [Link]

  • Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. MDPI. Available at: [Link]

  • Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. PMC - NIH. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]

  • Determination of Caspase Activation by Western Blot. PubMed - NIH. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]

Sources

Validation

A Comprehensive Guide to Assessing the Off-Target Profile of [4-(4-Chlorophenyl)oxan-4-YL]methanamine

For researchers, scientists, and drug development professionals, understanding the complete biological interaction profile of a novel chemical entity is paramount to its success. A molecule's journey from a promising hit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the complete biological interaction profile of a novel chemical entity is paramount to its success. A molecule's journey from a promising hit to a clinical candidate is fraught with challenges, a primary one being unforeseen off-target interactions that can lead to toxicity or diminished efficacy. This guide provides an in-depth, technically-grounded framework for the comprehensive assessment of off-target effects, using the novel compound [4-(4-Chlorophenyl)oxan-4-YL]methanamine as a case study. We will compare its hypothetical profile against an alternative compound to illustrate the decision-making process in lead optimization.

The core of a robust safety assessment lies not in a single experiment, but in an integrated, tiered screening cascade. This approach begins with broad, cost-effective in silico predictions to cast a wide net for potential liabilities. These computational hypotheses are then systematically tested and refined through a series of in vitro experiments, moving from high-throughput binding assays to more complex, physiologically relevant functional and cellular assays. This self-validating workflow ensures that resources are focused on the most critical interactions, ultimately building a high-confidence safety profile.

Phase 1: In Silico Profiling - The Predictive Foundation

Before committing to expensive and time-consuming wet-lab experiments, computational toxicology and target prediction serve as an invaluable first step.[1] These methods leverage vast databases of known compound-target interactions to predict the likely biological targets of a novel molecule based on its chemical structure.[2][3] This allows for early hazard identification and helps prioritize subsequent experimental assays.

The primary causality behind this initial step is risk mitigation through early, data-driven hypothesis generation. By comparing the structure of [4-(4-Chlorophenyl)oxan-4-YL]methanamine to millions of compounds with known activities, we can preemptively flag potential interactions with proteins associated with adverse drug reactions.[3]

Methodology: Ligand-Based Target Prediction

A common approach is to use platforms like SwissTargetPrediction, which operates on the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.[4][5]

cluster_input Input cluster_process Prediction Engine cluster_output Output Input [4-(4-Chlorophenyl)oxan-4-YL]methanamine (SMILES String) Tool SwissTargetPrediction Tool Input->Tool Submit Structure Output Ranked List of Predicted Targets (GPCRs, Kinases, Ion Channels, etc.) Tool->Output Generate Predictions Database Database of Known Ligand-Target Interactions Database->Tool Compare Against

Caption: Workflow for in silico target prediction.

Hypothetical In Silico Prediction Results

The following table illustrates potential outputs from such a tool for our compound of interest and a theoretical alternative.

Predicted Target Class[4-(4-Chlorophenyl)oxan-4-YL]methanamine (Probability)Alternative Compound A (Probability)Rationale for Concern
GPCRs High (75%)High (80%)Large family, many associated with CNS, cardiovascular side effects.
Monoamine Transporters High (70%)Moderate (45%)Interactions can lead to neuropsychiatric and cardiovascular effects.[6]
Ion Channels Moderate (55%)High (75%)hERG channel block is a major cause of cardiac toxicity.[7]
Kinases Low (20%)Low (15%)Off-target kinase inhibition can lead to various toxicities.
Nuclear Receptors Low (15%)Low (10%)Can cause endocrine disruption and other long-term effects.

This predictive analysis immediately focuses our experimental strategy. For [4-(4-Chlorophenyl)oxan-4-YL]methanamine, we are now highly vigilant about potential interactions with G-Protein Coupled Receptors (GPCRs) and monoamine transporters.

Phase 2: Tiered In Vitro Screening Cascade

With hypotheses in hand, we move to a tiered experimental approach. The logic is to first screen broadly to identify any significant off-target binding events and then to follow up on these "hits" with more detailed functional assays to understand the biological consequences of that binding.[8]

cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Hit Confirmation & Functional Analysis cluster_tier3 Tier 3: Cellular Validation T1 Broad Off-Target Panel (e.g., SAFETYscan47) Binding Assays @ 10 µM T2_GPCR GPCR Functional Assays (cAMP, Ca2+ Flux) T1->T2_GPCR GPCR Hits (>50% Inhibition) T2_ION Ion Channel Functional Assays (Automated Patch Clamp) T1->T2_ION Ion Channel Hits T2_KINASE Kinase Activity Assays (IC50 Determination) T1->T2_KINASE Kinase Hits T3 Cellular Thermal Shift Assay (CETSA) Chemoproteomics T2_GPCR->T3 Confirmed Functional Hits T2_ION->T3 Confirmed Functional Hits T2_KINASE->T3 Confirmed Functional Hits Compound Compound GPCR GPCR Compound->GPCR Binds G_Protein G-Protein (Gs/Gi/Gq) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Simplified GPCR signaling pathway.

Experimental Protocol: cAMP Functional Assay (HTRF)

  • Cell Culture: Culture HEK293 cells stably expressing the GPCR of interest (e.g., Dopamine D2 receptor).

  • Cell Plating: Seed cells into a 384-well white plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of [4-(4-Chlorophenyl)oxan-4-YL]methanamine. Add the compound to the cells. For antagonist mode, pre-incubate with the compound before adding a known agonist.

  • Lysis and Detection: After incubation, lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP-cryptate). [9]5. Signal Reading: Read the plate on a compatible plate reader and calculate the ratio of emission at 665 nm / 620 nm.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Kinase Selectivity Profiling

While our in silico screen predicted low kinase activity, it is prudent to confirm this experimentally, as kinase inhibitors are notorious for off-target effects. [10]A panel of representative kinases would be tested in an activity assay to determine IC50 values.

Experimental Protocol: Generic Kinase Activity Assay (Luminescence-Based)

  • Reaction Setup: In a 384-well plate, add the kinase, its specific peptide substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate at room temperature.

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) which measures the amount of ATP remaining. The luminescence signal is inversely proportional to kinase activity. [11]4. Data Analysis: Plot the percentage of kinase inhibition versus compound concentration to determine the IC50 value.

Ion Channel Functional Assays

For ion channel hits, particularly hERG, automated patch-clamp electrophysiology is the gold standard. [12]This technique provides direct measurement of ion flow through the channel in response to the compound.

Experimental Protocol: Automated Patch-Clamp Assay

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., hERG).

  • Automated Platform: Load the cell suspension and compound plate into an automated patch-clamp system (e.g., QPatch or Patchliner). [13]3. Seal and Record: The system automatically achieves a high-resistance "gigaseal" between a single cell and the planar patch electrode. It then applies a specific voltage protocol to elicit ion currents.

  • Compound Application: The system applies a range of concentrations of the test compound and records the resulting inhibition of the ion current.

  • Data Analysis: Analyze the current traces to determine the IC50 of the compound for channel block.

Hypothetical Tier 2 Functional Assay Data (IC50 / EC50 in µM)

TargetAssay Type[4-(4-Chlorophenyl)oxan-4-YL]methanamineAlternative Compound AInterpretation
Dopamine D2 Receptor cAMP (Antagonist)IC50 = 0.8 µMIC50 > 30 µMOur compound is a potent D2 antagonist.
Serotonin 5-HT2B Receptor Ca2+ Flux (Agonist)EC50 = 1.2 µMEC50 > 30 µMAgonism at 5-HT2B is a serious liability (cardiac valvulopathy).
Dopamine Transporter (DAT) Uptake (Inhibitor)IC50 = 0.5 µMIC50 > 30 µMPotent DAT inhibition suggests potential for abuse.
hERG Channel Patch Clamp (Blocker)IC50 = 25 µMIC50 = 0.1 µM Alternative A is a potent hERG blocker and is likely cardiotoxic.

The functional data confirms our concerns. [4-(4-Chlorophenyl)oxan-4-YL]methanamine is a potent antagonist at the D2 receptor and an agonist at the 5-HT2B receptor. In contrast, Alternative Compound A's potent hERG blockade makes it a significantly riskier candidate.

Phase 3: Cellular Target Engagement and Unbiased Discovery

The final phase of in vitro assessment is to confirm that the compound engages its targets in a more complex, physiological environment and to screen for any completely unexpected interactions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify drug binding to a target protein in intact cells or tissue samples. [14]The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it. [15][16]

Start Treat Intact Cells with Vehicle or Compound Heat Heat Cell Lysates to a Range of Temperatures Start->Heat Separate Separate Soluble vs. Aggregated Proteins (Centrifugation) Heat->Separate Detect Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Detect Analyze Plot Soluble Protein vs. Temperature to Generate Melt Curve Detect->Analyze Result Shift in Melt Curve Indicates Target Engagement Analyze->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

By performing CETSA for the D2 and 5-HT2B receptors, we can confirm that our compound reaches and binds to these targets in a cellular environment, validating our earlier findings.

Chemoproteomics

Chemoproteomics offers an unbiased approach to identify the full spectrum of proteins a compound interacts with. [17]In one common method, the compound is modified with a reactive group and a reporter tag. When added to cell lysates, it covalently binds to interacting proteins, which can then be enriched and identified by mass spectrometry. [18]This can uncover novel off-targets that would be missed by panel-based screens.

Comparative Summary and Path Forward

Parameter[4-(4-Chlorophenyl)oxan-4-YL]methanamineAlternative Compound ARecommendation
Primary Off-Targets Dopamine D2, Serotonin 5-HT2B, Dopamine TransporterAdrenergic α1A-
Functional Activity D2 Antagonist, 5-HT2B Agonist, DAT Inhibitorα1A Antagonist-
hERG Liability IC50 = 25 µM (Low Risk)IC50 = 0.1 µM (High Risk) Deprioritize Alternative Compound A due to high cardiotoxicity risk. [7]
Other Major Liabilities 5-HT2B agonism (High Risk for Valvulopathy)LowAddress 5-HT2B activity through medicinal chemistry optimization.
Development Path Proceed with caution. Initiate medicinal chemistry effort to reduce 5-HT2B and DAT activity while maintaining desired on-target potency.Terminate Development. -

This comprehensive assessment provides a clear, data-driven path forward. While [4-(4-Chlorophenyl)oxan-4-YL]methanamine has significant off-target liabilities, they are potentially addressable through chemical modification. In contrast, the potent hERG activity of Alternative Compound A presents an unacceptable safety risk, justifying its termination.

By systematically integrating predictive computational tools with a tiered, multi-faceted experimental cascade, researchers can build a robust understanding of a compound's off-target profile. This strategy not only satisfies regulatory expectations but, more importantly, enables the selection and development of safer, more effective medicines.

References

  • New tools and tougher economics will define drug discovery in 2026. (2026-01-20). STAT News. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). National Center for Biotechnology Information. [Link]

  • Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023-12-14). National Center for Biotechnology Information. [Link]

  • A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. (2012-04-30). National Center for Biotechnology Information. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025-10-06). National Center for Biotechnology Information. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025-08-10). ResearchGate. [Link]

  • Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. (2024-03-13). National Center for Biotechnology Information. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Building GPCR screening cascades for lead generation. (2014-05-06). Drug Target Review. [Link]

  • Advancing predictive toxicology: overcoming hurdles and shaping the future. (2025-01-06). Royal Society of Chemistry. [Link]

  • Drug candidates with blockbuster potential for CNS diseases. (2024-09-19). Drug Target Review. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. National Center for Biotechnology Information. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-17). National Center for Biotechnology Information. [Link]

  • In Vitro Assays | Electrophysiology. Axxam S.p.A.. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022-09-06). ACS Publications. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021-08-11). Taylor & Francis Online. [Link]

  • Computational/in silico methods in drug target and lead prediction. National Center for Biotechnology Information. [Link]

  • Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. (2022-11-05). ACS Publications. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • High-Throughput Electrophysiology for Drug Screening and Discovery. LinkedIn. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023-09-20). MDPI. [Link]

  • In-silico siRNA Off-Target Predictions: What Should We Be Looking For? (2024-05-02). Oligonucleotide Therapeutics Society. [Link]

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs. [Link]

  • Predicting Toxicity in Drug Development. (2022-02-02). Pharmaceutical Technology. [Link]

  • Aptamer-Based Dual-Cascade Signal Amplification System Lights up G-Quadruplex Dimers for Ultrasensitive Detection of Domoic Acid. MDPI. [Link]

  • Retrospective Comparison of Targeted Anticancer Drugs Predicted by the CNS-TAP Tool Versus Those Selected by a Molecularly Driven Tumor Board in Children With DIPG. ResearchGate. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022-01-27). bioRxiv. [Link]

  • Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • Kinase inhibitor selectivity and design. (2016-11-15). Chodera lab // MSKCC. [Link]

  • Using secondary pharmacology panels to predict clinical safety risks. (2025-12-01). Eurofins Scientific. [Link]

  • Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing. [Link]

  • Advances in ion channel high throughput screening: where are we in 2023? (2023-12-18). Taylor & Francis Online. [Link]

  • Eliot Morrison | In silico siRNA Off Target Predictions: What Should We Be Looking For? (2024-05-02). Oligonucleotide Therapeutics Society. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017-06-12). Enzymlogic. [Link]

  • SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Chemoproteomic strategies for drug target identification. A)... ResearchGate. [Link]

  • Ion Channel Assays. Charles River Laboratories. [Link]

  • Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. (2025-10-20). National Center for Biotechnology Information. [Link]

  • In vitro safety pharmacology profiling: what else beyond hERG? (2012-06-01). National Center for Biotechnology Information. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022-09-06). ResearchGate. [Link]

  • Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. (2025-10-15). YouTube. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). PubMed. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.